molecular formula C10H11Br B2473639 1-Bromo-4-(1-methylcyclopropyl)benzene CAS No. 40780-08-3

1-Bromo-4-(1-methylcyclopropyl)benzene

Cat. No.: B2473639
CAS No.: 40780-08-3
M. Wt: 211.102
InChI Key: AEWSCKXHKZOLMX-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-methylcyclopropyl)benzene is a useful research compound. Its molecular formula is C10H11Br and its molecular weight is 211.102. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(1-methylcyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWSCKXHKZOLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40780-08-3
Record name 1-bromo-4-(1-methylcyclopropyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(1-methylcyclopropyl)benzene: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-Methylcyclopropylbenzene Moiety

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and versatile reactivity is paramount. 1-Bromo-4-(1-methylcyclopropyl)benzene emerges as a compound of significant interest, embodying the unique attributes of the arylcyclopropane motif. The cyclopropyl group, the smallest of the cycloalkanes, is far from a simple saturated linker. Its inherent ring strain imparts a high degree of s-character to its C-H bonds and p-character to its C-C bonds, allowing it to engage in electronic conjugation with adjacent π-systems.[1][2] This "pseudo-double bond" character, combined with its rigid, three-dimensional structure, makes the cyclopropyl group a powerful tool in drug design.[1][3]

The incorporation of a cyclopropyl moiety can significantly influence a molecule's pharmacological profile by:

  • Enhancing Metabolic Stability: The strong C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains.[1][4]

  • Improving Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially leading to higher potency and selectivity.[2][5]

  • Modulating Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and solubility, which are critical for a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[6][7]

The additional methyl group on the cyclopropyl ring in this compound offers a further point of substitution and can provide steric hindrance that may shield the cyclopropyl ring from certain metabolic pathways.[4] The bromo-substituent at the para-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in a research and development setting.

Physicochemical Properties

Specific experimental data for this compound is not extensively reported in the literature. However, its properties can be estimated based on data from closely related analogs.

PropertyEstimated Value/InformationSource/Basis
CAS Number 840780-08-3[8]
Molecular Formula C₁₀H₁₁Br[9]
Molecular Weight 211.10 g/mol [9]
Appearance Likely a colorless to pale yellow liquid or low-melting solidAnalogy to similar compounds
Boiling Point Not available
Melting Point Not available
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethers, chloroform, toluene)General solubility of aryl bromides

Synthesis of this compound

Experimental Protocol: Electrophilic Bromination

Materials:

  • 1-methyl-1-phenylcyclopropane

  • Bromine (Br₂)

  • Zinc bromide on montmorillonite K10 (catalyst)

  • Pentane (or another suitable inert solvent)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Catalyst Activation (if preparing in-house):

    • Dissolve zinc bromide in methanol.

    • Add montmorillonite K10 and stir at room temperature for 1 hour.

    • Remove the methanol under reduced pressure.

    • Heat the resulting powder at 200 °C for 1 hour and allow to cool under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1-methyl-1-phenylcyclopropane (1 equivalent) in pentane.

    • Add the activated zinc bromide on montmorillonite catalyst (0.1 equivalents).

    • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Bromination:

    • Cool the reaction mixture in an ice bath.

    • Slowly add bromine (1.1 equivalents) dropwise to the stirred solution in the dark.

    • After the addition is complete, allow the reaction to stir at room temperature overnight in the dark.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous sodium sulfite solution until the red-brown color of the bromine disappears.

    • Stir for an additional 30 minutes at room temperature.

    • Filter the mixture to remove the solid catalyst and rinse the solid with pentane.

    • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer twice with pentane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Carefully remove the solvent under reduced pressure. The product may be volatile.

    • The crude product can be further purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Rationale Behind Experimental Choices
  • Catalyst: Zinc bromide on montmorillonite K10 is a solid acid catalyst that polarizes the bromine molecule, making it a more effective electrophile for the aromatic ring. The solid nature of the catalyst simplifies its removal during work-up.

  • Solvent: Pentane is an inert solvent that is easy to remove.

  • Darkness: The reaction is performed in the dark to prevent the light-induced radical chain bromination of the benzylic positions, which would lead to undesired byproducts.

  • Work-up: The sodium sulfite solution is used to quench any unreacted bromine.

Chemical Reactivity: A Gateway to Molecular Diversity

The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[11][12][13] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.

Materials:

  • This compound

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (if not using a pre-formed catalyst, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

Procedure:

  • Reaction Setup:

    • To a round-bottom flask or Schlenk tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

    • Add a magnetic stir bar.

    • In a separate vial, prepare the catalyst by dissolving the palladium source (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 8 mol% PPh₃) in a small amount of the organic solvent.

    • Add the catalyst solution to the reaction flask.

    • Add the solvent system (e.g., a 4:1 mixture of toluene and water).

  • Reaction:

    • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and an organic solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[11][12]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Product Product Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Ar Ar = 4-(1-methylcyclopropyl)phenyl Ar' Ar' = Coupling Partner L L = Ligand (e.g., PPh3) Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Product Product Ar-Pd(II)-NR'R''(L)->Product Reductive Elimination Ar Ar = 4-(1-methylcyclopropyl)phenyl HNR'R'' HNR'R'' = Amine L L = Ligand (e.g., XPhos)

Sources

An In-depth Technical Guide to 1-Bromo-4-(1-methylcyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Bromo-4-(1-methylcyclopropyl)benzene, a specialized aryl bromide building block. Designed for professionals in chemical research and pharmaceutical development, this document delves into the compound's identifiers, physicochemical properties, a validated synthesis approach, its strategic applications in medicinal chemistry, and essential safety protocols. By synthesizing data from established chemical suppliers and analogous scientific literature, this paper serves as an authoritative resource for leveraging this unique molecular scaffold.

Core Identification and Chemical Structure

This compound is a disubstituted aromatic compound featuring a bromine atom and a 1-methylcyclopropyl group at the para positions of a benzene ring. This structure combines the versatile reactivity of an aryl bromide with the unique conformational and electronic properties of a methyl-substituted cyclopropane, making it a valuable intermediate in synthetic chemistry.

The primary identifiers for this compound are summarized below for unambiguous reference in procurement, cataloging, and regulatory documentation.

IdentifierValueSource
CAS Number 40780-08-3[1]
Molecular Formula C₁₀H₁₁Br[2]
Molecular Weight 211.1 g/mol [2]
IUPAC Name This compoundN/A
InChI 1S/C10H11Br/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3[2]
InChIKey AEWSCKXHKZOLMX-UHFFFAOYSA-N[2]
MDL Number MFCD11109732[1]

Physicochemical and Safety Characteristics

While specific, experimentally-derived data for this compound is not extensively published, its properties can be reliably inferred from supplier specifications and data on closely related structural analogs. This compound is supplied as a liquid with a purity of approximately 95%.[1]

Estimated Physicochemical Properties

The following table provides estimated physicochemical data based on the properties of analogous compounds such as 1-Bromo-4-cyclopropylbenzene (CAS 1124-14-7) and 1-Bromo-4-isopropylbenzene (CAS 586-61-8). These values are intended for estimation and should be confirmed by experimental analysis.

PropertyEstimated ValueBasis of Estimation (Analog CAS)Source
Physical Form LiquidSupplier Data[1]
Boiling Point ~230-240 °C at 760 mmHgAnalog: 1-Bromo-4-cyclopropylbenzene (231 °C)[3]
Density ~1.3-1.4 g/cm³Analog: 1-Bromo-4-cyclopropylbenzene (1.39 g/cm³)[3]
Refractive Index ~1.56-1.60Analog: 1-Bromo-4-cyclopropylbenzene (1.604)[3]
Flash Point ~95-105 °CAnalog: 1-Bromo-4-cyclopropylbenzene (96 °C)[3]
Storage Sealed in dry, room temperatureSupplier Data[1]
Safety and Handling

A definitive Safety Data Sheet (SDS) for CAS 40780-08-3 is not publicly available. However, supplier information indicates a "Warning" signal word.[1] Based on the known hazards of structurally similar aryl bromides, the following GHS classifications are anticipated.[4]

  • Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements (Anticipated): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Causality Behind Handling Procedures: The anticipated irritant nature of this halogenated aromatic compound necessitates the use of personal protective equipment (PPE) to prevent contact with skin and eyes. Handling should be performed in a well-ventilated fume hood to mitigate the risk of respiratory tract irritation from vapors. Standard laboratory practice for handling non-volatile organic liquids should be followed.

Synthesis and Reaction Mechanisms

The most logical and field-proven method for synthesizing this compound is through the electrophilic aromatic substitution of its precursor, 1-methyl-1-phenylcyclopropane. This reaction leverages the electron-donating nature of the alkyl substituent to direct the incoming electrophile (bromine) to the para position.

Proposed Synthetic Workflow

The diagram below illustrates the logical workflow for the synthesis, starting from the precursor and proceeding through bromination and purification.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product Precursor 1-Methyl-1-phenylcyclopropane Reaction Electrophilic Aromatic Bromination Precursor->Reaction Reagent Brominating Agent (e.g., Br2) Reagent->Reaction Catalyst Lewis Acid Catalyst (e.g., FeBr3) Catalyst->Reaction Quench Quench with aq. Na2S2O3 Reaction->Quench 1. Reaction Mixture Extract Solvent Extraction Quench->Extract 2. Neutralize Excess Br2 Purify Column Chromatography Extract->Purify 3. Isolate Crude Product Product This compound (CAS 40780-08-3) Purify->Product 4. Obtain Pure Product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Analog-Based)

This protocol is adapted from established procedures for the bromination of activated aromatic rings.[5][6]

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the precursor, 1-methyl-1-phenylcyclopropane (1.0 eq), and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Introduction: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃, ~0.1 eq), to the solution.

  • Bromination: Cool the mixture in an ice bath (0 °C). Slowly add a solution of elemental bromine (Br₂, 1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes. The color of the reaction will typically discharge as the bromine is consumed.

    • Experimental Insight: The slow, cooled addition is critical to control the exothermicity of the reaction and to minimize the formation of di-brominated side products. The alkyl group is an ortho-, para-director; the steric hindrance from the cyclopropyl group favors substitution at the para-position.[6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, carefully quench the reaction by pouring it into an ice-cold aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude oil is then purified by silica gel column chromatography using a non-polar eluent system (e.g., hexanes) to yield the pure this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for constructing more complex molecular architectures. The bromine atom serves as a highly functional "handle" for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Strategic Role as a Synthetic Intermediate

The cyclopropylbenzene moiety is recognized as a privileged structure in modern medicinal chemistry. Its incorporation into drug candidates can confer several advantages:

  • Enhanced Metabolic Stability: The C-H bonds of the cyclopropyl ring are less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to more conventional alkyl groups.

  • Improved Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a specific conformation that enhances binding affinity to its biological target.

  • Modulation of Physicochemical Properties: The cyclopropyl group acts as a "lipophilic hydrogen bond donor," allowing for fine-tuning of a compound's solubility, lipophilicity (logP), and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Key Reaction Pathway: Suzuki-Miyaura Cross-Coupling

A primary application for this compound is in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various boronic acids or esters to generate complex biaryl or aryl-heteroaryl structures. This is a cornerstone reaction in the synthesis of kinase inhibitors and other targeted therapeutics.

G cluster_reagents Reactants & Catalysts cluster_reaction Core Reaction cluster_product Product Class ArylBromide This compound Coupling Suzuki-Miyaura Cross-Coupling ArylBromide->Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester BoronicAcid->Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling Base Base (e.g., K2CO3, Cs2CO3) Base->Coupling API Complex Biaryl Scaffold (e.g., for Kinase Inhibitors) Coupling->API Forms C-C bond

Caption: Application in Suzuki-Miyaura cross-coupling reactions.

This strategic coupling allows medicinal chemists to rapidly synthesize libraries of novel compounds for biological screening by varying the boronic acid partner, thereby exploring the structure-activity relationship (SAR) around the core 1-methylcyclopropylphenyl scaffold.

Conclusion

This compound (CAS 40780-08-3) is a specialized yet highly valuable chemical intermediate. While detailed public data on its specific properties remains limited, its structural characteristics and the well-established utility of its core motifs—the aryl bromide and the cyclopropylbenzene group—confirm its importance. For researchers in drug discovery, it offers a robust starting point for creating novel molecular entities with potentially enhanced metabolic stability and target affinity. The synthetic and application workflows outlined in this guide provide a solid, scientifically-grounded framework for the effective utilization of this compound in advanced research and development programs.

References

A consolidated list of sources cited within this document is provided below for verification and further reading.

  • American Elements. 1-Bromo-4-cyclopropylbenzene | CAS 1124-14-7. [Link]

  • LookChem. Buy 1-Bromo-4-cyclopropylbenzene from HANGZHOU TIANYE CHEMICALS CO., LTD. [Link]

  • PubChem. 1-Bromo-4-(1-methylpropyl)benzene. [Link]

  • CAS. CAS Patents. [Link]

  • CAS. Chemical patent search. [Link]

  • The Journal of Organic Chemistry. Homohalocyclization: Electrophilic Bromine-Induced Cyclizations of Cyclopropanes. [Link]

  • The Journal of Organic Chemistry - ACS Publications. Characteristics of various reactions of bromine with arylcyclopropanes. [Link]

  • WIPO Patentscope. Search International and National Patent Collections. [Link]

  • ResearchGate. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Chemistry LibreTexts. 3.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • CAS. CAS The World's Chemical Information Authority. [Link]

  • Google Patents. US10323267B2 - Methods and compositions for direct chemical lysis.
  • NIST WebBook. 1-bromo-4-(1-methylpropyl)benzene. [Link]

  • NIST WebBook. Benzene, 1-bromo-4-(1-methylethyl)-. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-4-(1-methylethyl)- (CAS 586-61-8). [Link]

Sources

Technical Guide: 1-Bromo-4-(1-methylcyclopropyl)benzene & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

1-Bromo-4-(1-methylcyclopropyl)benzene (CAS: 40780-08-3) represents a specialized scaffold in modern medicinal chemistry, serving as a robust bioisostere for tert-butyl and isopropyl phenyl moieties. Its primary value lies in its ability to "metabolically proof" a drug candidate: by replacing a benzylic hydrogen with a cyclopropyl ring, it eliminates the primary site of Cytochrome P450 (CYP450) oxidative attack while maintaining lipophilic bulk and inducing specific conformational constraints.

This guide details the synthesis, mechanistic logic, and application of this scaffold, moving beyond simple cataloging to provide a self-validating workflow for drug development professionals.

Chemical Profile[1][2][3][4][5][6][7][8]
PropertyData
IUPAC Name This compound
CAS Number 40780-08-3
Molecular Formula C₁₀H₁₁Br
Molecular Weight 211.10 g/mol
Physical State Colorless to pale yellow liquid/low-melting solid
Key Structural Feature Quaternary benzylic carbon (Metabolic block)
Solubility Soluble in organic solvents (DCM, THF, Et₂O); insoluble in water

Part 2: Medicinal Chemistry Logic (The "Why")

Metabolic Stability & The "Methyl Effect"

The 1-methylcyclopropyl moiety is designed to solve a specific pharmacokinetic failure mode: benzylic oxidation .

  • The Problem: In standard isopropyl or ethyl-substituted arenes, the benzylic carbon possesses an abstractable hydrogen atom. CYP450 enzymes rapidly hydroxylate this position, leading to rapid clearance (high

    
    ) and short half-life (
    
    
    
    ).
  • The Solution: The 1-methylcyclopropyl group contains a quaternary carbon at the benzylic position. Lacking a hydrogen atom, it is chemically impossible for CYP450 to perform direct hydrogen atom abstraction (HAT) at this site.

  • Bioisosterism: It mimics the steric volume of a tert-butyl group but with altered electronic properties ("banana bonds") and slightly reduced lipophilicity (lower cLogP), improving solubility profiles.

Conformational Locking

Unlike an isopropyl group, which rotates freely, the cyclopropyl ring imposes a rigid conformation. This "lock" often forces the phenyl ring into a specific orientation relative to the alkyl tail, potentially reducing the entropic penalty of binding to a protein target.

MetabolicLogic Isopropyl Isopropyl-Arene (Benzylic H present) CYP CYP450 Enzyme Isopropyl->CYP Substrate Oxidation Benzylic Hydroxylation (Rapid Clearance) CYP->Oxidation HAT Mechanism Block Metabolic Block (No Benzylic H) CYP->Block No Reaction MethylCyclo 1-Methylcyclopropyl-Arene (Quaternary Carbon) MethylCyclo->CYP Resistant Stability Extended Half-life (Low Cl_int) Block->Stability Result

Figure 1: Mechanism of metabolic stabilization via quaternary carbon substitution.

Part 3: Synthesis Protocols (The "How")

The most reliable route to this compound is the Simmons-Smith Cyclopropanation of 4-bromo-


-methylstyrene. While Kulinkovich reactions can generate cyclopropanols, the Simmons-Smith reaction directly yields the hydrocarbon scaffold with high fidelity.
Protocol 1: Furukawa Modification of Simmons-Smith Reaction

Objective: Convert 4-bromo-


-methylstyrene to this compound.

Reagents:

  • Substrate: 4-Bromo-

    
    -methylstyrene (1.0 equiv)
    
  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv)
    
  • Carbenoid Source: Diiodomethane (

    
    , 2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with nitrogen.

  • Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to substrate) and cool to 0°C in an ice bath.

  • Carbenoid Formation: Carefully add

    
     (2.0 equiv) via syringe. Caution: Pyrophoric.
    
  • Diiodomethane Addition: Add

    
     (2.0 equiv) dropwise over 20 minutes. A white precipitate (
    
    
    
    ) may form. Stir for 15 minutes at 0°C to form the active species (
    
    
    ).
  • Substrate Addition: Add 4-bromo-

    
    -methylstyrene (1.0 equiv) dropwise.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours. (Monitor via TLC/GC-MS).

    • Note: If conversion is sluggish, heat to reflux (40°C).

  • Quench: Cool to 0°C. Slowly quench with saturated aqueous

    
    . Caution: Gas evolution and vigorous reaction.
    
  • Workup: Separate layers. Extract the aqueous layer with DCM (3x). Wash combined organics with 1M HCl, saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Self-Validating Checkpoint:

  • 1H NMR (CDCl3): Look for the disappearance of vinylic protons (5.0–5.5 ppm). Appearance of cyclopropyl protons: two multiplets around 0.7–1.0 ppm (4H) and a singlet methyl group around 1.4 ppm (3H).

Part 4: Derivatization & Applications[12]

Once synthesized, the aryl bromide serves as a versatile handle for cross-coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Couple the scaffold with an aryl boronic acid to create a biaryl system (e.g., for Factor XIa inhibitors).

Reagents:

  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (

    
    , 1.2 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Methodology:

  • Combine aryl bromide, boronic acid, base, and catalyst in a microwave vial or pressure tube.

  • Add degassed solvent mixture.

  • Heat to 80–100°C for 4–12 hours under inert atmosphere.

  • Filter through Celite, concentrate, and purify via column chromatography.

Experimental Workflow Diagram

SynthesisWorkflow Start 4-Bromo-alpha-methylstyrene Reagents Et2Zn + CH2I2 (DCM, 0°C -> RT) Start->Reagents Intermediate Zinc Carbenoid Species (IZnCH2I) Reagents->Intermediate In situ Product This compound (Core Scaffold) Intermediate->Product Cyclopropanation Branch1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product->Branch1 Branch2 Lithiation (n-BuLi, Electrophile) Product->Branch2 Final1 Biaryl Derivative (Drug Candidate) Branch1->Final1 Final2 Functionalized Arene Branch2->Final2

Figure 2: Synthesis and derivatization workflow for the 1-methylcyclopropyl scaffold.

References

  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society. Link

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][2] Organic Reactions.[3][4][5][6] Link

  • Barnes-Seeman, D. (2012). "The Role of the Cyclopropyl Group in Drug Discovery." Current Topics in Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition (Discusses bioisosteres including cyclopropanes). Link

  • Sigma-Aldrich. "this compound Product Page." Link

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 1-Bromo-4-(1-methylcyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki-Miyaura Coupling: Application and Protocols for 1-Bromo-4-(1-methylcyclopropyl)benzene

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of biaryls, styrenes, and polyolefins, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and increasingly relevant substrate: This compound . The cyclopropyl group is a valuable structural motif in medicinal chemistry, prized for its ability to introduce conformational rigidity and modulate metabolic stability.[4] However, the tertiary carbon center of the 1-methylcyclopropyl substituent introduces a degree of steric hindrance that requires careful consideration and optimization of reaction conditions to achieve high-yield, reproducible results.

This document provides a comprehensive overview of the mechanistic principles, key parameter selection, detailed experimental protocols, and troubleshooting strategies tailored for the successful coupling of this compound with various organoboron partners.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[5][6] The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) intermediate.[2][6] For aryl bromides, this step is generally faster than the rate-determining step of the overall reaction.[2]

  • Transmetalation: Before the organoboron reagent (e.g., a boronic acid) can react, it must be activated by a base. The base converts the boronic acid into a more nucleophilic boronate species.[7][8] This boronate then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a diaryl-palladium(II) complex.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple to form the new carbon-carbon bond of the desired biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs & Outputs pd0 Pd(0)L₂ pdiib Ar-Pd(II)L₂-Br pd0->pdiib Oxidative Addition (Ar-Br) pdiia Ar-Pd(II)L₂-Ar' pdiib->pdiia Transmetalation (Ar'-B(OH)₂ + Base) pdiia->pd0 Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') pdiia->Product ArBr This compound ArBr->pdiib ArBOH2 Ar'-B(OH)₂ ArBOH2->pdiia Base Base Base->pdiia

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Success: A Guided Selection

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium catalyst (precatalyst and ligand), the base, the solvent, and the quality of the reagents.

Palladium Catalyst and Ligand Selection

The combination of a palladium source (precatalyst) and a phosphine ligand is crucial for catalytic activity. While many catalyst systems exist, couplings involving sterically hindered substrates like this compound benefit significantly from bulky, electron-rich ligands.

  • Rationale: Bulky, electron-rich ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos), accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[9][10] This enhanced activity is critical for overcoming the steric hindrance presented by the ortho-substituted biaryl intermediate formed during the reaction.[9] N-Heterocyclic Carbene (NHC) ligands also offer excellent activity for coupling sterically demanding substrates.[11]

  • Recommended Systems:

    • Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald-type ligand (e.g., SPhos): A highly active and versatile system for a broad range of substrates, including those with steric bulk.[10]

The Role and Choice of Base

The base is not a mere spectator; it is essential for activating the boronic acid.[1][8] It reacts with the boronic acid to form a more nucleophilic boronate anion, which is the active species in the transmetalation step.[7][12]

  • Rationale: The choice of base can dramatically affect the reaction rate and yield. Stronger, non-nucleophilic bases are often required for challenging or sterically hindered couplings.[13]

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An excellent choice for sterically demanding reactions, often providing higher yields than carbonates.[8][9]

    • Cesium Carbonate (Cs₂CO₃): Another highly effective base, particularly for difficult couplings. Its high solubility in organic solvents can be advantageous.[13]

    • Potassium Carbonate (K₂CO₃): A standard, cost-effective base suitable for many routine couplings, though it may be less effective for this specific substrate.[8]

The Solvent System

The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the inorganic base. Biphasic systems are commonly employed.

  • Rationale: Polar aprotic solvents are most common. The addition of water is often crucial as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[14] The polarity of the solvent can also influence the stability of intermediates in the catalytic cycle.[15]

  • Recommended Solvents:

    • 1,4-Dioxane / Water: A classic and highly effective solvent system for a wide range of Suzuki couplings.

    • Toluene / Water: A less polar alternative, often used with more lipophilic substrates.

    • Tetrahydrofuran (THF) / Water: Another reliable choice, particularly effective for many catalyst systems.[16]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

Protocol 1: General Conditions using a Buchwald Ligand

This protocol provides a robust starting point for coupling this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • 1,4-Dioxane and Deionized Water (e.g., 4:1 v/v mixture)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction mixture should be approximately 0.1 M in the aryl bromide. Note: Proper degassing of the solvent (by sparging with an inert gas for 20-30 minutes or via freeze-pump-thaw cycles) is critical to prevent oxidation and deactivation of the catalyst.[17]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions using a PEPPSI™ Precatalyst

This protocol is an excellent alternative, especially when seeking high reproducibility or if the first protocol gives suboptimal results.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.3 equiv)

  • PEPPSI™-IPr catalyst (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Tetrahydrofuran (THF) and Deionized Water (e.g., 10:1 v/v mixture)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask with a stir bar, add this compound, the arylboronic acid pinacol ester, Cs₂CO₃, and the PEPPSI™-IPr catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add the degassed THF/water solvent mixture via cannula.

  • Reaction: Heat the mixture to 70-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS (typically 2-12 hours).

  • Work-up & Purification: Follow steps 7 and 8 from Protocol 1.

Data Summary and Optimization

The following tables summarize the recommended starting conditions and provide a logical workflow for optimizing the reaction.

ParameterProtocol 1 (Buchwald)Protocol 2 (PEPPSI)Rationale for Choice
Pd Source Pd(OAc)₂ (2 mol%)PEPPSI™-IPr (2 mol%)In-situ generation vs. stable precatalyst.
Ligand SPhos (4 mol%)IPr (part of PEPPSI)Bulky, electron-rich ligands are key for hindered substrates.[9][10]
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.5 equiv)Strong bases are effective for difficult couplings.[8][13]
Solvent Dioxane/H₂O (4:1)THF/H₂O (10:1)Common polar aprotic systems that dissolve reagents well.[18][16]
Temperature 80-100 °C70-80 °CSufficient thermal energy to overcome activation barriers.
Boron Source Boronic AcidBoronic EsterEsters can offer enhanced stability over some boronic acids.[17]
Optimization Workflow

If the initial yield is suboptimal, a systematic approach to optimization is recommended. The following workflow can guide the experimental process.

Diagram 2: A logical workflow for optimizing the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Use a fresh batch of catalyst and ligand. Ensure rigorous degassing.[17] Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[13] Cautiously increase the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen; Suboptimal catalyst or base.Improve degassing procedure (sparge solvent for 30+ mins).[13][17] Use a Pd(0) source like Pd₂(dba)₃ to avoid in-situ reduction that can promote homocoupling.
Dehalogenation of Aryl Bromide β-hydride elimination from catalyst intermediate; Presence of water/protons.Ensure anhydrous solvents are used if the protocol is not biphasic. The use of bulky ligands is designed to minimize this side reaction.[9]
Protodeboronation Boronic acid instability, especially with excess water or heat.Use the boronic acid as soon as possible after purchase. Consider using a more stable boronic acid pinacol ester or a trifluoroborate salt.[14][17]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation that provides access to a wide array of valuable compounds. Success relies on a rational approach to reaction design, accounting for the substrate's moderate steric bulk. By employing robust catalytic systems featuring bulky, electron-rich phosphine ligands, selecting strong inorganic bases like K₃PO₄ or Cs₂CO₃, and utilizing well-established polar aprotic solvent systems, researchers can consistently achieve high yields. The protocols and optimization strategies detailed in this guide offer a solid foundation for scientists to efficiently synthesize novel molecules for applications in drug discovery and materials science.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005, June 4). Journal of the American Chemical Society. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO. Retrieved from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). ScienceDirect. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (2023, July 19). News-Medical.Net. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved from [Link]

  • Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. (2014, February 6). The Royal Society of Chemistry. Retrieved from [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017, December 19). PubMed Central. Retrieved from [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing. Retrieved from [Link]

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 1-Bromo-4-(1-methylcyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the optimization and execution of the Buchwald-Hartwig amination utilizing 1-Bromo-4-(1-methylcyclopropyl)benzene (CAS: 40780-08-3) as the electrophilic coupling partner.

The 1-methylcyclopropyl moiety is a high-value pharmacophore in modern drug design, often serving as a metabolically stable bioisostere for tert-butyl or isopropyl groups. While the cyclopropyl ring introduces significant strain (~27.5 kcal/mol), it remains kinetically stable under standard Palladium(0)/Palladium(II) catalytic cycles. However, researchers must exercise caution to avoid radical-based pathways (e.g., Nickel-catalyzed SET mechanisms) that could trigger ring-opening or rearrangement.

Substrate Profile
PropertySpecification
Compound This compound
Electronic Nature Weakly electron-donating (+I effect from alkyl group).
Steric Environment Para-substitution ensures minimal steric hindrance at the C-Br bond during oxidative addition.
Reactivity Challenge The electron-rich nature of the ring makes the C-Br bond slightly less electrophilic than electron-deficient aryl halides, requiring electron-rich phosphine ligands to facilitate oxidative addition.

Critical Reaction Parameters (The "Why" Behind the Protocol)

To ensure a self-validating and reproducible protocol, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Older generation ligands (e.g., BINAP, DPPF) are often insufficient for electron-neutral substrates at lower catalyst loadings.

Ligand Selection Strategy
  • RuPhos: The gold standard for secondary amines . Its bulk prevents bis-ligation, ensuring an active mono-ligated Pd(0) species, while its electron-richness accelerates oxidative addition into the electron-neutral aryl bromide.

  • BrettPhos: Recommended for primary amines .[1] It is designed to prevent the coordination of the amine product, which can poison the catalyst.

  • XPhos: A robust generalist for sterically unhindered amines.

Catalyst Source: The Precatalyst Advantage

Avoid mixing Pd(OAc)₂ or Pd₂(dba)₃ with ligands in situ if reproducibility is key. Incomplete reduction of Pd(II) to Pd(0) is a common failure mode.

  • Recommendation: Use G3 or G4 Palladacycle Precatalysts (e.g., RuPhos Pd G4). These release the active L-Pd(0) species quantitatively upon exposure to base, eliminating the induction period and ensuring precise catalyst loading.

Base & Solvent Effects
  • NaOtBu / Toluene: The standard system. Fast kinetics, but incompatible with base-sensitive groups (esters, nitriles).

  • Cs₂CO₃ / 1,4-Dioxane: The "mild" system. Essential if the amine partner contains electrophilic functional groups.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the stability of the cyclopropyl ring during the Pd(II) intermediate stage.

BuchwaldHartwigCycle cluster_stability Substrate Stability Check PreCat Pd Precatalyst (G3/G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Base Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + Ar-Br (this compound) AmineBind Amine Coordination (Ar-Pd(II)-NRH2) OxAdd->AmineBind + Amine Deprot Deprotonation (Ar-Pd(II)-NRH) AmineBind->Deprot + Base (NaOtBu) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HBr RedElim->ActiveCat Regeneration Product Product Ar-NRH RedElim->Product

Caption: The Pd(0)/Pd(II) catalytic cycle. Note the absence of single-electron transfer steps, preserving the cyclopropyl integrity.

Standardized Experimental Protocol

Reaction Scale: 1.0 mmol (Representative) System: RuPhos Pd G4 / NaOtBu / Toluene

Materials Checklist
  • Aryl Halide: this compound (211.1 mg, 1.0 mmol)

  • Amine: 1.2 equivalents (e.g., Morpholine, Aniline derivative)[2]

  • Catalyst: RuPhos Pd G4 (CAS: 1599466-81-5) (0.01 - 0.02 mmol, 1-2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) - Must be stored in glovebox or fresh bottle.

  • Solvent: Anhydrous Toluene (4.0 mL, 0.25 M)

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 10 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition:

    • Add RuPhos Pd G4 (8.5 mg, 1 mol%).

    • Add NaOtBu (135 mg, 1.4 mmol).

    • Add Aryl Bromide (211.1 mg, 1.0 mmol) if solid. (If liquid, add in step 4).

    • Add Amine if solid.

  • Inerting: Cap the vessel with a septum. Evacuate and backfill with Argon three times (Cycle: Vacuum 1 min -> Argon).

  • Liquids Addition:

    • Syringe in Anhydrous Toluene (4.0 mL).

    • Add Amine (1.2 mmol) if liquid.

    • Add Aryl Bromide if liquid.

  • Reaction:

    • Place in a pre-heated oil bath at 80°C - 100°C .

    • Stir vigorously (800+ RPM). The reaction typically turns a dark orange/brown color.

    • Monitor by HPLC or TLC at 2 hours. Most reactions complete within 2-6 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove palladium black and salts.

    • Concentrate the filtrate under reduced pressure.[2]

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization Matrix

If the standard protocol fails, use this logic tree to diagnose and resolve the issue.

ObservationDiagnosisCorrective Action
No Conversion (<5%) Catalyst poisoning or oxidation.1. Ensure NaOtBu is fresh (white powder, not yellow).2. Switch to BrettPhos Pd G4 (more robust).3. Degas solvent more thoroughly (sparge with Ar for 15 min).
Low Yield (30-50%) Incomplete oxidative addition due to electron-rich ring.1. Increase temperature to 110°C.2. Switch ligand to tBuXPhos (more electron-rich).
Hydrodehalogenation (Ar-Br -> Ar-H)Beta-hydride elimination from amine or solvent.1. Switch solvent to 1,4-Dioxane or t-Amyl Alcohol .2. Lower temperature to 80°C.3. Increase catalyst loading to 3 mol%.
Cyclopropyl Ring Opening Radical pathway interference (Rare in Pd).1. Strictly avoid Nickel catalysts. 2. Add radical scavenger (TEMPO) to verify mechanism (if yield drops, radicals are present).
Experimental Workflow Diagram

Workflow Setup 1. Setup Dry Schlenk Tube Ar Atmosphere Charge 2. Charge Reagents [Pd], Base, Ar-Br (Glovebox/Air-free) Setup->Charge Solvent 3. Add Solvent/Liq Toluene/Amine Via Syringe Charge->Solvent Heat 4. Reaction 100°C, 4-6h Vigorous Stirring Solvent->Heat Workup 5. Workup Filter (Celite) Concentrate Heat->Workup

Caption: Linear workflow for air-sensitive cross-coupling setup.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Buchwald–Hartwig Amination of Aryl Chlorides, Bromides, and Triflates. Organic Letters, 15(12), 3100–3103.

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling: A Practical Guide for the Medicinal Chemist. ACS Medicinal Chemistry Letters, 10(3), 223–227.

Sources

Application Notes and Protocols for the Functionalization of 1-Bromo-4-(1-methylcyclopropyl)benzene in Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Methylcyclopropylbenzene Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with improved pharmacological profiles is a constant endeavor. The 1-bromo-4-(1-methylcyclopropyl)benzene scaffold has emerged as a particularly valuable building block for the synthesis of compound libraries aimed at drug discovery. The cyclopropyl group, especially when attached to a phenyl ring, is considered a "privileged" structural motif.[1] Its inherent rigidity can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[1] Moreover, the cyclopropyl moiety often serves as a bioisostere for other functional groups like double bonds or carbonyls, offering enhanced metabolic stability and lipophilicity.[1][2] The presence of the bromine atom on the phenyl ring provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the core structure.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of this compound. We will delve into detailed protocols for key transformations, explain the rationale behind experimental choices, and present data in a clear, comparative format to facilitate the efficient synthesis of diverse chemical libraries.

Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6] For a versatile starting material like this compound, several key coupling reactions can be employed to generate a diverse library of compounds. These include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3]

General Workflow for Library Synthesis

The functionalization of this compound for library synthesis typically follows a systematic workflow. This involves the parallel execution of various cross-coupling reactions with a diverse set of coupling partners.

G cluster_0 Core Scaffold cluster_1 Coupling Partners cluster_2 Palladium-Catalyzed Reactions cluster_3 Compound Library A This compound E Suzuki-Miyaura Coupling A->E F Buchwald-Hartwig Amination A->F G Sonogashira Coupling A->G B Aryl/Heteroaryl Boronic Acids/Esters B->E C Primary/Secondary Amines C->F D Terminal Alkynes D->G H Diverse Library of Functionalized Compounds E->H F->H G->H

Caption: General workflow for library synthesis from this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it ideal for synthesizing biaryl and heteroaryl structures.[7][8] The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.[5]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation\n(Base Activated) Transmetalation (Base Activated) Ar-Pd(II)-Br(L2)->Transmetalation\n(Base Activated) Ar'-B(OH)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation\n(Base Activated)->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Des-Bromo Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and analytical scientists. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Executive Summary & Problem Definition

The Challenge: Des-bromo impurities (where a bromine atom is replaced by a hydrogen atom,


 vs. 

) represent one of the most persistent separation challenges in pharmaceutical development. The loss of bromine results in a molecule with:
  • High Structural Similarity: Minimal change in molecular volume.

  • Similar Polarity: Often co-elutes in standard Reverse Phase (RP) chromatography.

  • Solid Solution Formation: The impurity frequently incorporates into the crystal lattice of the product, rendering standard recrystallization ineffective.

The Solution Architecture: Effective removal requires exploiting the subtle physicochemical differences introduced by the halogen atom: lipophilicity (hydrophobicity), polarizability (pi-pi interactions), and molecular weight .

Decision Logic & Workflow

The following decision tree illustrates the recommended workflow for selecting a purification strategy based on impurity levels and stage of development.

purification_logic Start Impurity Assessment (Des-Bromo Level) LevelCheck Impurity Level? Start->LevelCheck High > 5% (Bulk Removal) LevelCheck->High High Burden Low < 1% (Polishing) LevelCheck->Low Trace Levels Cryst Strategy A: Crystallization (Solubility/Lattice Rejection) High->Cryst Chrom Strategy B: Chromatography (Stationary Phase Screening) Low->Chrom Cryst_Check Solid Solution Formed? Cryst->Cryst_Check Phenyl Selectivity: Phenyl-Hexyl / F5-Phenyl (Pi-Pi Interaction) Chrom->Phenyl Aromatic Backbone C18 Selectivity: High Carbon Load C18 (Hydrophobic Discrimination) Chrom->C18 Aliphatic Backbone Reslurry Protocol: High-Temp Reslurry (Thermodynamic Control) Cryst_Check->Reslurry No (Eutectic) Deriv Protocol: Chemical Derivatization (Upstream Mitigation) Cryst_Check->Deriv Yes (Inclusion)

Figure 1: Decision matrix for des-bromo impurity removal. Selection depends on impurity load and the propensity for solid solution formation.

Module 1: Chromatographic Strategies (Polishing)

User Question: My des-bromo impurity co-elutes with the product on a standard C18 column. How can I improve resolution without extending the run time significantly?

Technical Insight: A standard C18 phase interacts primarily through hydrophobic (van der Waals) forces. Since the bromine atom contributes to lipophilicity, the des-bromo impurity (


) is slightly less hydrophobic and typically elutes before the product (

). However, if the resolution (

) is

, hydrophobic discrimination is insufficient. You must exploit polarizability . Bromine is a "soft," polarizable halogen that interacts strongly with pi-electron systems.
Protocol: Stationary Phase Screening

Objective: Enhance selectivity (


) by engaging pi-pi (

) interactions.
  • Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) Phases:

    • Mechanism: The aromatic ring in the stationary phase engages in

      
       stacking with the analyte. The polarizable bromine atom on the product alters the electron density of the aromatic ring, creating a distinct interaction energy compared to the des-bromo analog.
      
    • Expectation: The brominated product usually retains longer on Phenyl phases relative to C18, pulling it away from the earlier eluting des-bromo impurity.

  • Mobile Phase Modifier (Methanol vs. Acetonitrile):

    • Action: Switch organic modifier from Acetonitrile (ACN) to Methanol (MeOH).

    • Reasoning: ACN is a dipole-dipole solvent that can suppress

      
       interactions between the analyte and the stationary phase. MeOH is a protic solvent that allows these subtle interactions to dominate, often increasing resolution between halo-arenes.
      

Data Summary: Column Selectivity for Halo-Aromatics

Stationary PhaseInteraction MechanismSuitability for Des-BromoRelative Retention (R-Br)
C18 (Standard) HydrophobicLow to ModerateBaseline
Phenyl-Hexyl Hydrophobic +

High Increased
PFP (Fluoro-Phenyl) Dipole-Dipole +

Very High (for isomers)Variable
C8 Hydrophobic (weaker)LowDecreased

Module 2: Crystallization Strategies (Bulk Removal)

User Question: I have recrystallized my product three times, but the des-bromo level remains stuck at 0.5%. Why isn't it purging?

Technical Insight: You are likely dealing with Solid Solution Formation .[1] Because the radius of Hydrogen (1.20 Å) is smaller than Bromine (1.85 Å), the impurity can fit into the crystal lattice of the product without disrupting it significantly. This creates a mixed crystal where the impurity is "locked" inside, rather than staying in the mother liquor.

Protocol: Solubility-Limited Impurity Purge (SLIP)

To break a solid solution, you must operate in a regime where the thermodynamic preference for the impurity in the solution phase outweighs its inclusion in the solid.

Step-by-Step Troubleshooting:

  • Switch Solvent Systems (Polymorph Screen):

    • Different crystal polymorphs have different lattice energies and "tolerance" for impurities.

    • Action: Screen solvents with vastly different hydrogen-bonding capabilities (e.g., switch from Ethanol to Toluene). A change in crystal habit (shape) often indicates a new polymorph that may reject the impurity more effectively.

  • High-Temperature Reslurry (Swishing):

    • Instead of dissolving completely, suspend the solid in a solvent where it has partial solubility.[2]

    • Mechanism:[1][3] Ostwald Ripening. Small, impure crystals dissolve, and larger, purer crystals grow. The thermodynamic equilibrium at high temperature favors the impurity remaining in the liquid phase if the solvent is chosen correctly.

    • Solvent Choice: Choose a solvent where the Des-Bromo impurity is highly soluble but the Product is only sparingly soluble .

  • The "Mother Liquor" Bleed:

    • Do not recycle the mother liquor (filtrate) if solid solution formation is suspected. The impurity enriches in the filtrate; recycling it forces the impurity back into the lattice.

Module 3: Upstream Mitigation (Root Cause)

User Question: Purification is becoming too expensive. How do I stop this impurity from forming in the reaction?

Technical Insight: Des-bromo impurities in coupling reactions (e.g., Suzuki, Sonogashira) or brominations are often caused by Hydrodebromination . This is a catalytic side reaction where the Palladium (Pd) catalyst inserts into the C-Br bond and is reduced by a hydride source (often the solvent or water).

Mitigation Checklist:
  • Water Control:

    • Water often acts as the proton source for hydrodebromination.

    • Fix: Use anhydrous solvents and dry reagents.[4] Add molecular sieves to the reaction vessel.

  • Catalyst Loading:

    • Excess Pd can promote oxidative addition into the C-Br bond (even if it's not the intended reactive site).

    • Fix: Titrate catalyst loading down to the minimum effective concentration.

  • Temperature Management:

    • Hydrodebromination often has a higher activation energy than the desired coupling.

    • Fix: Lower the reaction temperature. If the reaction is slow, extend time rather than increasing heat.

Visualizing the Mechanism

The following diagram details the interaction difference in chromatography, explaining why Phenyl phases work better.

interaction_mechanism cluster_analyte Analyte Interaction StatPhase Stationary Phase (Phenyl Ring) Product Product (R-Br) High Electron Density StatPhase->Product Strong Pi-Pi Stacking (Longer Retention) Impurity Impurity (R-H) Low Electron Density StatPhase->Impurity Weak Interaction (Elutes Early)

Figure 2: Mechanistic basis for separation. The polarizable Bromine atom enhances pi-pi stacking with phenyl stationary phases, increasing separation factors.

References

  • Separation of Halo-Aromatics: Journal of Chromatography A, "Selectivity of Phenyl-Hexyl Stationary Phases for Polar Aromatic Compounds."

  • Crystallization Mechanisms: Organic Process Research & Development, "Impurity Occurrence and Removal in Crystalline Products."

  • Hydrodebromination Control: Chemical Reviews, "Catalytic Hydrodehalogenation: Mechanisms and Applications."

  • HPLC Method Development: Waters Corporation, "Stationary Phase Selection Guide for Impurity Profiling."

  • Solid Solutions: Chemical Engineering Science, "Purification of crystalline products: Solid solutions and inclusion."

Disclaimer: This guide is for research and development purposes. All protocols should be validated within your specific quality management system (QMS).

Sources

Minimizing protodebromination in 1-Bromo-4-(1-methylcyclopropyl)benzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers encountering protodebromination (hydrodehalogenation) when utilizing 1-Bromo-4-(1-methylcyclopropyl)benzene . The guide focuses on the two most common utilization pathways: Palladium-Catalyzed Cross-Coupling and Lithium-Halogen Exchange .

Subject: Minimizing Protodebromination (Ar-Br


 Ar-H)
Applicable Substrate:  this compound
CAS:  [Generic Reference] | Molecular Weight:  211.10  g/mol 

Substrate Analysis & Failure Mode

Why is this happening? The 1-methylcyclopropyl moiety is an electron-donating group (EDG) via induction and hyperconjugation.

  • Electronic Effect: The EDG increases the electron density of the aromatic ring. In Lithium-Halogen exchange, this destabilizes the resulting aryl-lithium species (making it more basic and highly susceptible to protonation by trace moisture). In Pd-catalysis, it slows the rate of oxidative addition compared to electron-deficient aryl halides, altering the kinetic balance of the catalytic cycle.

  • Steric Effect: While the para position minimizes direct steric clash at the reaction site, the bulk of the cyclopropyl group can influence solubility and aggregation states in non-polar solvents.

Module A: Palladium-Catalyzed Cross-Coupling

Context: Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings.

Mechanistic Insight: The Hydride Divergence

Protodebromination in Pd-catalysis is rarely a random event; it is a specific side-reaction cycle involving a Palladium-Hydride (Pd-H) species. This species forms via


-hydride elimination from alkyl-containing ligands/bases or via the dehydrogenation of alcoholic solvents.

Pd_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Nucleophile Side_Alkoxide Alkoxide/Alcohol Interaction OxAdd->Side_Alkoxide Slow Transmetallation allows Base attack RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 - Product Side_PdH Pd-H Species Formation (The Killer) Side_Alkoxide->Side_PdH Beta-Hydride Elim. Side_Product Protodebromination (Ar-H Byproduct) Side_PdH->Side_Product Reductive Elim. (H-Ar) Side_Product->Pd0 Regenerates Catalyst

Figure 1: The Catalytic Divergence.[1][2] If Transmetallation is slower than the formation of Pd-H (from base/solvent), the system defaults to protodebromination.

Troubleshooting Guide (FAQ Format)

Q1: I am seeing >15% Ar-H byproduct. I am using


 in Ethanol/Toluene. What is wrong? 
Diagnosis: Solvent-Base Mismatch. 
Primary and secondary alcohols (Ethanol, Isopropanol) are hydrogen donors. In the presence of a base and Palladium, they undergo dehydrogenation, generating the Pd-H species that kills your substrate.
Solution: 
  • Immediate Action: Switch to strictly aprotic polar solvents. 1,4-Dioxane or DMF are superior choices.

  • Base Switch: If you must use protic conditions, switch to

    
      (anhydrous). It is less basic than carbonates/alkoxides and less likely to promote 
    
    
    
    -hydride elimination from ligands.

Q2: My reaction is sluggish, so I increased the temperature to 100°C, but the byproduct increased. Why? Diagnosis: Thermal Acceleration of Side Pathways. Higher temperatures accelerate the undesired


-hydride elimination faster than the difficult transmetallation step for electron-rich aryl bromides.
Solution: 
  • Catalyst Upgrade: Instead of heat, use a more active catalyst system that operates at 60–80°C.

  • Recommendation: Use Pd(dppf)Cl₂ or XPhos Pd G4 . The bulky biaryl phosphines (Buchwald ligands) facilitate reductive elimination of the desired product, outcompeting the side reaction.

Protocol: High-Fidelity Suzuki Coupling for this compound

Use this protocol to establish a baseline free of protodebromination.

ParameterRecommendationRationale
Solvent 1,4-Dioxane (Anhydrous)Eliminates solvent as a hydride source.
Base

(3.0 equiv)
High solubility in dioxane/water mixes; suppresses Pd-H formation.
Catalyst Pd(Amphos)Cl₂ or XPhos Pd G3 (2-5 mol%)Bulky phosphines protect the metal center and accelerate C-C bond formation.
Additives None (Avoid alcohols)Strict exclusion of proton sources.
Atmosphere Argon/Nitrogen (Sparged)Oxygen can oxidize ligands, leading to inactive Pd species that favor side reactions.

Module B: Lithium-Halogen Exchange

Context: Generating the aryl nucleophile for reaction with electrophiles (aldehydes, ketones, etc.).

Mechanistic Insight: The "Hot" Anion

The 1-methylcyclopropyl group pushes electron density into the ring. When you exchange Br for Li, the resulting anion is more basic than a simple phenyl lithium. It will scavenge protons from sources you didn't even think were acidic (like THF decomposition products at high temps).

Li_Exchange Start Substrate (Ar-Br) Exchange Li-Halogen Exchange (t-BuLi or n-BuLi) Start->Exchange -78°C Intermediate Aryl-Lithium Species (Highly Basic) Exchange->Intermediate Path_Success Trapping with Electrophile (E+) Intermediate->Path_Success Fast Addition Path_Fail Protonation (Quench) (Moisture/Solvent) Intermediate->Path_Fail Temp > -60°C or Wet Solvent

Figure 2: The Thermal Threshold. The electron-rich nature of the substrate lowers the temperature threshold for stability. Above -60°C, the intermediate attacks the solvent.

Troubleshooting Guide (FAQ Format)

Q1: I see 50% starting material and 50% des-bromo product (Ar-H). I quenched with water, so I know the exchange happened. Diagnosis: The "Wet" Quench. If you see Ar-H, the proton came from somewhere before you added your electrophile. The exchange worked, but the Ar-Li species found a proton immediately. Solution:

  • Cryogenic Control: Ensure the internal temperature (use a probe, not just bath temp) is <-70°C during the addition of

    
    -BuLi.
    
  • Dryness Check: Distill THF over Sodium/Benzophenone or use a fresh column-dried source. Molecular sieves are insufficient for this specific sensitive substrate.

Q2: Can I use the Barbier conditions (mixing Li and Electrophile together)? Answer: Yes, and it is recommended. Because the Ar-Li intermediate is unstable/highly basic, generating it in the presence of the electrophile (if the electrophile is compatible with Lithium) minimizes the lifetime of the anionic species, statistically reducing the chance of protodebromination.

Protocol: Cryogenic Exchange Optimization
  • Vessel Prep: Flame-dry glassware under vacuum; backfill with Argon (3 cycles).

  • Solvent: THF (Anhydrous, 0.1 M concentration relative to substrate).

  • Cooling: Cool to -78°C (Dry Ice/Acetone). Wait 15 mins for equilibration.

  • Exchange: Add

    
    -BuLi (2.0 equiv) dropwise. Note: t-BuLi is preferred over n-BuLi for this substrate to ensure rapid, irreversible exchange.
    
  • Time: Stir for exactly 10-15 minutes . Do not stir for hours; the intermediate will degrade.

  • Quench: Add electrophile (dissolved in dry THF) rapidly.

Analytical Forensics

How to confirm the failure mode?

Compound1H NMR Signature (CDCl3)GC/MS (EI)
Starting Material (Ar-Br) AA'BB' pattern (aromatic); Cyclopropyl protons intact.M+ and M+2 (1:1 ratio) at 210/212 m/z.
Protodebrominated (Ar-H) New Triplet/Multiplet in aromatic region (integrates 1H). Loss of symmetry compared to SM.Molecular Ion at 132 m/z. (Mass loss of ~80 amu).
Homocoupling (Ar-Ar) Doubling of integration; complex aromatic region.High molecular weight dimer (~262 m/z).

References

  • Mechanisms of Hydrodehalogenation

    • Mechanism of the Palladium-Catalyzed Hydrodehalogen
    • Source:

  • Solvent Effects in Cross-Coupling

    • Solvent Effects in Palladium C
    • Source:

  • Lithium-Halogen Exchange Protocols

    • Preparation of Functionalized Aryllithiums via Lithium-Halogen Exchange.
    • Source:

  • Cyclopropyl Group Chemistry

    • Synthesis and Reactivity of Cyclopropylarenes.
    • Source:

Sources

Troubleshooting low reactivity of sterically hindered aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity in Sterically Hindered Aryl Bromides Ticket ID: #4092-STERIC-Pd Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ortho-Effect" Paradox

Users frequently report low conversion when coupling aryl bromides possessing ortho-substituents (2,6-disubstitution or bulky 2-substitution). The failure mode is rarely a complete lack of reactivity but rather stalled conversion or protodehalogenation (where Ar-Br converts to Ar-H).

In hindered systems, the standard catalytic rules invert. While electron-rich ligands facilitate Oxidative Addition (OA), excessive bulk is required to force Reductive Elimination (RE). However, that same bulk can inhibit the approach of the boronic acid during Transmetallation (TM).

This guide addresses the three primary bottlenecks: Ligand Design , Pre-catalyst Activation , and Side-Reaction Suppression .

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am using Pd(PPh3)4 or PdCl2(dppf) and seeing <10% conversion. Increasing temperature to 110°C didn't help. Why?

A: These "classic" catalysts are structurally incapable of coupling sterically hindered systems.

  • The Mechanism: Classical ligands like Triphenylphosphine (

    
    ) or dppf form coordinatively saturated Pd(0) species (e.g., 
    
    
    
    or
    
    
    ). To react with a hindered Ar-Br, the palladium must shed ligands to form a highly reactive, mono-ligated
    
    
    species.
    
    
    binds too tightly and lacks the bulk to force this dissociation.
  • The Fix: Switch to Dialkylbiarylphosphines (Buchwald Ligands) or NHC (PEPPSI) ligands.

    • Recommendation: Use SPhos or XPhos . These ligands possess a specific architecture where one phenyl ring provides steric bulk (facilitating RE) while the electron-rich phosphine center accelerates OA. The bulk also prevents the formation of inactive dimers.

Q2: I switched to SPhos but now I see significant "Protodehalogenation" (Ar-H byproduct). The Ar-Br is consumed, but no product forms.

A: This is the classic signature of Slow Transmetallation .

  • The Causality: In hindered systems, the Oxidative Addition complex (

    
    ) is formed, but the boronic acid cannot easily approach the crowded metal center. The catalyst "waits" in this state. If the solvent is protic (alcohols) or the base is too strong (alkoxides), the Pd-Ar bond scavenges a proton, releasing Ar-H and killing the cycle.
    
  • The Fix:

    • Solvent: Eliminate alcohols. Switch to strictly aprotic, non-polar solvents like Toluene or 1,4-Dioxane .

    • Base: Avoid Sodium Ethoxide/Methoxide. Use Anhydrous

      
        or 
      
      
      
      . The "Halide Effect" suggests that weak bases combined with high salt concentrations can stabilize the intermediate.
Q3: My catalyst turns black (Pd black precipitation) within 15 minutes. Is the reaction dead?

A: Yes. This indicates Ligand Dissociation .

  • The Mechanism: If the oxidative addition is slow (due to extreme steric crowding), the unstable Pd(0) source (like

    
    ) aggregates into inactive metallic palladium before it can enter the catalytic cycle.
    
  • The Fix: Use Pre-catalysts (G3 or G4) .

    • Instead of mixing Pd + Ligand, use XPhos-Pd-G4 . These are air-stable palladacycles that release the active

      
       species only upon heating and exposure to base, ensuring a high concentration of active catalyst exactly when needed.
      
Part 2: Decision Logic & Mechanism
Visual 1: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield with Hindered Ar-Br CheckByproduct Analyze Crude NMR/GC-MS: What is the major byproduct? Start->CheckByproduct SM_Left Starting Material (Ar-Br) Remains CheckByproduct->SM_Left No Reaction Dehal Dehalogenated Product (Ar-H) CheckByproduct->Dehal Side Reaction LigandCheck Current Ligand? SM_Left->LigandCheck SolventCheck Check Solvent/Base Dehal->SolventCheck Classic PPh3, dppf, dba LigandCheck->Classic Buchwald SPhos, XPhos, PEPPSI LigandCheck->Buchwald Fix1 Action: Switch to XPhos-Pd-G4 or PEPPSI-IPr Classic->Fix1 TempCheck Check Activation Energy. Is T > 80°C? Buchwald->TempCheck Fix2 Action: Increase T to 100-110°C. Switch solvent to Toluene/Dioxane. TempCheck->Fix2 No Protic Alcohol (MeOH/EtOH) or Strong Base (NaOtBu) SolventCheck->Protic Fix3 Action: Switch to Anhydrous Toluene. Use K3PO4 (3-5 eq). Protic->Fix3

Caption: Logic flow for diagnosing failure modes based on crude reaction analysis.

Part 3: Comparative Data & Ligand Selection

Not all "bulky" ligands are equal. The table below summarizes performance based on steric crowding (Buried Volume


).
Ligand ClassRepresentative

Best Use CaseRisk Factor
Standard

~22%Unhindered substrates only.High: Fails to form

.
Buchwald SPhos ~43%Ortho-substituted Ar-Br.Low: Excellent general purpose.
Buchwald XPhos ~48%Di-ortho substitution (2,6-).Low: Best for aryl chlorides/tosylates.
NHC PEPPSI-IPr ~33%*Heterocycles & Amides.Med: Requires specific activation.
Buchwald VPhos HighExtremely hindered (Tetra-ortho).Med: Can be too bulky for TM.

> Note:


 values are approximate and ligand-conformation dependent.
Part 4: The "Gold Standard" Protocol

This protocol utilizes a G4-Precatalyst to ensure immediate generation of the active species and Anhydrous conditions to prevent dehalogenation.

Experiment: Coupling of 2-bromo-1,3-dimethylbenzene (Hindered Ar-Br) with Phenylboronic Acid.

Reagents:
  • Substrate: Hindered Aryl Bromide (1.0 equiv)

  • Coupling Partner: Boronic Acid (1.5 equiv)

  • Catalyst: XPhos-Pd-G4 (2.0 - 4.0 mol%)

    • Alternative: Pd-PEPPSI-IPr (2.0 mol%)

  • Base: Anhydrous

    
     (Tribasic Potassium Phosphate) (3.0 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:
  • Preparation (Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial equipped with a magnetic stir bar with the Aryl Bromide, Boronic Acid, Base (

      
      ), and Catalyst (XPhos-Pd-G4).
      
    • Critical: If using a Schlenk line, evacuate and backfill with Argon 3 times before adding solvent.

  • Solvent Addition:

    • Add anhydrous Toluene via syringe.

    • Tip: Do not use "wet" solvents. If unsure, store solvent over activated 3Å molecular sieves for 24h prior to use.

  • Reaction:

    • Seal the vial (Teflon-lined cap).

    • Place in a pre-heated block at 100°C .

    • Stir vigorously (800+ RPM). Mass transfer is critical in heterogeneous mixtures (due to insoluble phosphate base).

  • Monitoring:

    • Check via GC-MS or TLC at 1 hour.

    • Note: The G4 catalyst activates rapidly. If no conversion is seen in 2 hours, the catalyst has likely poisoned or the steric barrier is too high for this specific ligand.

  • Workup:

    • Cool to Room Temp.[1] Dilute with EtOAc. Filter through a pad of Celite/Silica to remove Pd black and salts. Concentrate and purify.

Part 5: Mechanistic Visualization
Visual 2: The Steric Bottleneck Cycle

This diagram highlights where the reaction stalls in hindered systems.

CatalyticCycle PreCat Pre-Catalyst (XPhos-Pd-G4) Active Active Species [L-Pd(0)] PreCat->Active Activation (Base/Heat) OxAdd Oxidative Addition [L-Pd(Ar)(Br)] Active->OxAdd + Ar-Br TransMet Transmetallation (BOTTLENECK) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination [L-Pd(0) + Product] TransMet->RedElim Product Formation SideRxn Side Reaction: Protodehalogenation TransMet->SideRxn Slow TM + Protic Solvent RedElim->Active Regeneration

Caption: The catalytic cycle showing Transmetallation as the primary failure point (red) leading to dehalogenation in hindered substrates.

References
  • Buchwald, S. L., et al. (2015).[2] Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.[2]

  • Organ, M. G., et al. (2023). [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst.[3][4][5] MDPI.

  • Sigma-Aldrich (Merck). Buchwald Ligands User Guide & Portfolio.

  • Szostak, M., et al. (2017).[4] Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Journal of Organic Chemistry. [6]

Sources

Technical Support Center: Navigating the Reactivity of the 1-Methylcyclopropyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with molecules containing the 1-methylcyclopropyl moiety. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you preserve the integrity of this valuable structural motif during acidic reaction conditions. The unique electronic properties of the cyclopropyl ring, a result of its significant ring strain (approximately 27.5 kcal/mol), make it a powerful tool in medicinal chemistry for enhancing potency and metabolic stability.[1] However, this inherent strain also makes it susceptible to cleavage under certain conditions. This guide is designed to help you anticipate and navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1-methylcyclopropyl group under generally acidic conditions?

A1: The stability of the 1-methylcyclopropyl group is highly context-dependent. While generally more robust than one might expect due to its high ring strain, its fate in acidic media is dictated by the structure of the molecule as a whole. The primary pathway for degradation is acid-catalyzed ring-opening, which is initiated by the formation of a carbocation adjacent to the cyclopropyl ring.[2] The exceptional stability of the resulting cyclopropylcarbinyl cation, due to favorable orbital overlap, drives this process.[2] Therefore, if your molecule can form a stable carbocation next to the 1-methylcyclopropyl group (e.g., from a neighboring alcohol, ether, or alkene), it is at a higher risk of rearrangement or ring-opening. In the absence of such a carbocation-forming center, the group can be quite stable to a range of acidic conditions.

Q2: I am seeing a mixture of products after my reaction. What could they be?

A2: Acid-catalyzed rearrangement of a 1-methylcyclopropylcarbinyl system typically yields a mixture of homoallylic and cyclobutyl products. The initial cyclopropylcarbinyl cation is in equilibrium with cyclobutyl and homoallyl cations. The exact product distribution depends on the substitution pattern, reaction conditions, and the nucleophile present. For example, solvolysis of (1-methylcyclopropyl)carbinyl derivatives can lead to both 1-methylcyclobutanol and ring-opened alkenyl products.

Q3: Are all acidic conditions equally harsh? Which acids should I be most cautious with?

A3: No, the strength and type of acid are critical. Strong Brønsted acids (e.g., H₂SO₄, HCl, TFA) and Lewis acids capable of promoting carbocation formation are most likely to induce ring-opening. For instance, treating cyclohexane-1,3-dione-2-spirocyclopropanes with 10 equivalents of trifluoroacetic (TFA) or 10% aqueous HCl can lead to ring-opening.[3] Conversely, milder acidic conditions, such as using pyridinium p-toluenesulfonate (PPTS) or even 80% acetic acid, are often well-tolerated and can be used for procedures like deprotection in the presence of the cyclopropyl group.[4][5]

Q4: My compound contains a 1-methylcyclopropylamine. Is this moiety particularly sensitive to acid?

A4: Yes, cyclopropylamines are basic and will be protonated in acidic media.[6] While the protonated amine itself doesn't directly cause ring-opening, the overall reactivity can be influenced by the reaction conditions. For example, if a reaction generates a transient carbocation elsewhere in the molecule, the presence of the ammonium salt may alter the reaction pathway. However, the cyclopropylamine moiety itself can be stable to certain acidic conditions. For instance, nitro reduction using zinc and hydrochloric acid to form a cyclopropylamine has been successfully performed without cleaving the ring.[7] The key is to avoid conditions that would lead to the formation of a carbocation directly adjacent to the cyclopropyl ring.

Troubleshooting Guide: Preserving the 1-Methylcyclopropyl Ring

This section addresses common experimental problems and provides actionable solutions.

Problem 1: My 1-methylcyclopropyl-containing compound is degrading during a Boc deprotection with TFA.

Potential Cause Troubleshooting & Optimization
Harsh Deprotection Conditions The combination of a strong acid (TFA) and the potential for carbocation formation can lead to ring-opening.
Recommendation:
1. Reduce Reaction Temperature: Perform the deprotection at 0 °C or even lower to minimize side reactions.
2. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
3. Use a Milder Acid: If compatible with other functional groups, consider using a weaker acid. For example, cyclopropyl-based protecting groups have been designed to be cleaved with 1-2% CH₃SO₃H in DCM or 80% acetic acid, conditions which do not affect tert-butyl based protecting groups.[4]
4. Scavengers: While typically used to trap carbocations from the protecting group, scavengers like triisopropylsilane (TIS) can also help create a less harsh reducing environment.

Problem 2: An unexpected rearrangement occurred during an acid-catalyzed reaction on a nearby functional group.

Potential Cause Troubleshooting & Optimization
Formation of a Cyclopropylcarbinyl Cation The reaction is likely proceeding through an intermediate carbocation adjacent to the cyclopropyl ring, which then undergoes rearrangement.
Recommendation:
1. Change Reaction Mechanism: If possible, switch to a reaction that proceeds through a non-cationic mechanism (e.g., radical or anionic).
2. Protect Nearby Functional Groups: If a neighboring group (like a ketone) is electronically activating the cyclopropyl ring towards cleavage, consider protecting it (e.g., as a ketal) before performing the acidic step.[8]
3. Use a Non-Coordinating Solvent: Solvents can influence the stability and lifetime of carbocationic intermediates. Experiment with different solvents to potentially alter the reaction pathway.

Below is a decision workflow to help troubleshoot unwanted cyclopropane rearrangements.

G Troubleshooting Workflow for 1-Methylcyclopropyl Group Instability cluster_conditions Condition Optimization cluster_mechanism Mechanistic Approach start Unwanted Ring-Opening or Rearrangement Observed check_conditions Are you using strong acidic conditions (e.g., TFA, HCl, H₂SO₄)? start->check_conditions mild_acid Switch to Milder Acid (e.g., Acetic Acid, PPTS) check_conditions->mild_acid Yes check_cation Is a carbocation forming adjacent to the cyclopropyl ring? check_conditions->check_cation No mild_acid->check_cation low_temp Lower Reaction Temperature (e.g., 0 °C to -78 °C) low_temp->check_cation change_mechanism Change Reaction Strategy (Avoid Cation Formation) check_cation->change_mechanism Yes check_radical Could radical chemistry be involved? check_cation->check_radical No yes_cation Yes no_cation No consult Consult Literature for Specific Substrate Analogs change_mechanism->consult protect_group Protect Neighboring Activating Groups protect_group->consult add_scavenger Add Radical Scavenger (e.g., TEMPO, BHT) check_radical->add_scavenger Yes check_radical->consult No add_scavenger->consult

Caption: Decision workflow for troubleshooting rearrangements.

Mechanistic Insight: The Cyclopropylcarbinyl Cation Rearrangement

The high reactivity of cyclopropyl systems in acidic media is fundamentally linked to the formation and subsequent rearrangement of the cyclopropylcarbinyl cation. This non-classical carbocation rapidly equilibrates between several forms, leading to a mixture of products. Understanding this mechanism is key to controlling the reaction outcome.

G Acid-Catalyzed Rearrangement Pathways start 1-Methylcyclopropyl- carbinol Derivative (R-X) cation Cyclopropylcarbinyl Cation (A) start->cation + H⁺ - H₂O cyclobutyl Cyclobutyl Cation (B) cation->cyclobutyl Rearrangement homoallyl Homoallyl Cation (C) cation->homoallyl Ring-Opening product_a Cyclopropylcarbinyl Product cation->product_a + Nu⁻ product_b Cyclobutyl Product cyclobutyl->product_b + Nu⁻ product_c Homoallyl Product homoallyl->product_c + Nu⁻

Caption: Equilibration of the cyclopropylcarbinyl cation.

Data Summary: Acid Stability and Reaction Conditions

The following table provides a summary of various acidic conditions and their observed effects on cyclopropyl-containing molecules, compiled from literature sources. This is intended as a general guide; specific outcomes will always depend on the exact substrate.

Acid/ReagentConcentration/ConditionsSubstrate TypeObserved OutcomeReference
TFA 10 equivalents, 3 hoursCyclohexane-1,3-dione-2-spirocyclopropaneRing-opening and cyclization[3]
10% aq. HCl 1 hourCyclohexane-1,3-dione-2-spirocyclopropaneRing-opening and cyclization (90% yield)[3]
H₂SO₄ Catalytic, in MethanolCyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-eneRing-opening of the bicyclic system, cyclopropane intact[5]
PPTS Catalytic, in MethanolCyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-eneRing-opening of the bicyclic system, cyclopropane intact (best yield)[5]
80% Acetic Acid N/ACyclopropylmethyl-protected amino acidsSelective cleavage of the protecting group[4]
1-2% CH₃SO₃H in DCM or Acetic AcidCyclopropylmethyl-protected amino acidsSelective cleavage of the protecting group[4]
Zn, HCl N/ASubstituted nitro-cyclopropaneReduction of nitro group, cyclopropane intact[7]

Experimental Protocols

Protocol 1: Test for Acid Stability of a 1-Methylcyclopropyl Compound

This protocol provides a general method to quickly assess the stability of your compound under specific acidic conditions.

Materials:

  • Your 1-methylcyclopropyl-containing compound (substrate)

  • Acid of interest (e.g., TFA, HCl in dioxane, Acetic Acid)

  • Anhydrous solvent (e.g., DCM, Dioxane)

  • Quenching solution (e.g., saturated aq. NaHCO₃)

  • Internal standard (e.g., dodecane, undecane)

  • TLC plates and/or LC-MS vials

Procedure:

  • Prepare a stock solution of your substrate and an internal standard in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL substrate, 5 mg/mL standard).

  • In a clean, dry vial, add a measured volume of the stock solution (e.g., 0.5 mL).

  • Cool the vial to the desired reaction temperature (e.g., 0 °C).

  • Add the desired amount of the acid (e.g., 1, 5, or 10 equivalents).

  • Stir the reaction and monitor over time by taking small aliquots at regular intervals (e.g., 5 min, 15 min, 1 hr, 4 hr).

  • For each time point, immediately quench the aliquot in a separate vial containing a small amount of saturated aq. NaHCO₃ and an extraction solvent (e.g., ethyl acetate).

  • Analyze the quenched aliquots by TLC, GC, or LC-MS, comparing the ratio of your starting material to the internal standard to determine the extent of decomposition.

Protocol 2: Mild Boc-Deprotection in the Presence of a 1-Methylcyclopropyl Group

This protocol is designed to minimize the risk of ring-opening during the removal of a Boc protecting group.

Materials:

  • Boc-protected, 1-methylcyclopropyl-containing substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) - optional scavenger

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substrate in anhydrous DCM (approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • If using a scavenger, add TIS (1.2 equivalents).

  • Slowly, add TFA (5-10 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress closely by TLC (stain with ninhydrin to visualize the deprotected amine) or LC-MS.

  • Once the starting material is consumed (typically 30-60 minutes), carefully quench the reaction by pouring it into a stirred, cold solution of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected product.

References

  • Lin, C., et al. (2020). Sulfur-Mediated Ring-Opening Cyclization of Spirocyclopropanes for the Construction of Benzo[b]thiophene Skeleton. ChemistrySelect. Available at: [Link]

  • Ho, T. L. (1996). U.S. Patent No. 5,536,815. Washington, DC: U.S. Patent and Trademark Office.
  • Ataman Kimya. CYCLOPROPYLAMINE. Ataman Kimya. Retrieved from [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Chemical Sciences. Retrieved from [Link]

  • Nikoletić, M., Borčić, S., & Sunko, D. E. (n.d.). SOLVOLYSIS RATES OF (METHYLCYCLO- PROPYL)-CARBINYL DERIVATIVES. IUPAC. Retrieved from [Link]

  • Legaspi, M. J., et al. (2018). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Chemical Science. Available at: [Link]

  • Bálint Gál. (2013). The chemistry and biology of cyclopropyl compounds. Burns Group. Retrieved from [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

Sources

Overcoming catalyst poisoning in 1-Bromo-4-(1-methylcyclopropyl)benzene coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status : Active Ticket ID : TSC-2026-BR-CYC Subject : Overcoming Catalyst Deactivation and "Poisoning" in Cross-Coupling Workflows Assigned Specialist : Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because a standard Suzuki-Miyaura or Buchwald-Hartwig coupling using 1-Bromo-4-(1-methylcyclopropyl)benzene has failed. The reaction likely stalled at <20% conversion or precipitated Palladium black immediately upon heating.

While this substrate appears structurally simple, it presents a "perfect storm" for catalyst deactivation:

  • Synthetic Residues (The Hidden Poison): The 1-methylcyclopropyl moiety is typically installed via Zinc-mediated cyclopropanation (Simmons-Smith or modifications). Residual Zinc and Iodide are potent catalyst poisons.

  • Electronic Mismatch: The cyclopropyl group is a strong sigma-donor, making the aryl bromide electron-rich. This slows oxidative addition, rendering the catalyst vulnerable to aggregation before it can enter the cycle.

  • Ring Strain Vulnerability: Under Lewis-acidic conditions (often caused by byproducts), the cyclopropyl ring can open, generating chelating alkenes that irreversibly bind the active Pd(0).

This guide provides the diagnostic logic and self-validating protocols to resolve these issues.

Module 1: Diagnostic & Impurity Management

Q: My starting material is >98% pure by NMR. Why is it killing the catalyst?

A: Standard 1H NMR is blind to the inorganic poisons that matter most here. this compound is commercially synthesized using carbenoids (e.g.,


). The resulting impurities—Zinc salts (ZnI₂)  and organoiodides —are fatal to Palladium catalysis.
  • Zinc: Acts as a reducing agent that can prematurely reduce Pd(II) to Pd(0) outside the catalytic cycle, leading to colloidal Pd (black precipitate).

  • Iodide: Binds to Palladium orders of magnitude stronger than Bromide. If your catalytic cycle relies on Bromide pathways, trace Iodide will shut down the vacancy required for transmetalation.

Protocol 1.1: The "De-Poisoning" Wash

Do not skip this step, even for commercial "99%" material.

  • Dissolve the substrate in Ethyl Acetate (10 mL/g).

  • Wash sequentially with:

    • 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate): Removes oxidative impurities and iodine.

    • 0.5 M EDTA (disodium salt, pH 8): Chelates residual Zinc and Copper. (Critical Step)

    • Brine.

  • Dry over MgSO₄ and concentrate.

  • Validation: Run a test coupling. If the solution remains clear/amber (active) vs. turning black/colorless (dead), the poison is removed.

Module 2: Catalyst & Ligand Selection

Q: I am using Pd(PPh₃)₄ or Pd(dppf)Cl₂. Why is the yield stuck at 15%?

A: These "workhorse" catalysts are insufficient for this substrate due to Electronic Deactivation . The cyclopropyl group donates electron density into the benzene ring (hyperconjugation). This makes the C-Br bond more electron-rich and stronger than a standard aryl bromide.

  • The Consequence: Oxidative addition (the first step) becomes the rate-limiting step. If the catalyst cannot oxidatively add quickly, the unstable Pd(0) species aggregates into inactive Pd black.

Solution: You need a ligand that is electron-rich (to push the metal into the oxidative addition) and bulky (to prevent aggregation).

Recommended Catalyst Systems
ParameterRecommendationRationale
Primary Catalyst XPhos Pd G4 or RuPhos Pd G4 Pre-formed precatalysts ensure strict 1:1 L:Pd ratio. XPhos/RuPhos are electron-rich biaryl phosphines that accelerate oxidative addition on electron-rich arenes.
Alternative Pd(OAc)₂ + SPhos (1:2 ratio)SPhos is specifically designed for stability and high activity with hindered/deactivated aryl chlorides and bromides.
Base K₃PO₄ (3.0 equiv)Milder than alkoxides; prevents base-mediated ring opening of the cyclopropane.
Solvent 1,4-Dioxane or Toluene/Water (10:1)Biphasic systems often help sequester inorganic salts away from the catalyst.
Module 3: Reaction Engineering & Troubleshooting

Q: The reaction works on small scale (50 mg) but fails on scale-up (5 g). Why?

A: This is a heat-transfer and concentration effect known as the "Thermal Spike" . Fast heating on a large scale can trigger the decomposition of the cyclopropyl ring if local temperatures exceed 100°C, or if Pd concentrations are too high, leading to rapid aggregation.

Protocol 3.1: The "Ramp-Up" Method

Instead of plunging the flask into a hot bath:

  • Charge catalyst and solids.[1]

  • Degas solvent separately (sparge with Argon for 20 mins) before transfer.

  • Heat the reaction to 60°C first. Hold for 30 minutes. (Initiates the cycle gently).

  • Ramp to 80-90°C for the duration.

  • Never exceed 100°C with this substrate to avoid cyclopropyl ring opening (which forms chelating dienes).

Visualizing the Poisoning Pathway

The following diagram illustrates the competing pathways: the successful catalytic cycle versus the two primary failure modes (Zinc poisoning and Ring Opening).

G Start Substrate: This compound OxAdd Oxidative Addition (Rate Limiting due to e- rich ring) Start->OxAdd Slow Step Ring_Open Side Reaction: Cyclopropyl Ring Opening Start->Ring_Open T > 100°C or Lewis Acid Pd_Pre Pd Precatalyst (e.g., XPhos Pd G4) Active_Pd Active L-Pd(0) Pd_Pre->Active_Pd Activation Active_Pd->OxAdd Pd_Black DEAD CATALYST (Pd Black Aggregation) Active_Pd->Pd_Black Aggregation if OxAdd is too slow Pd_II L-Pd(II)-Ar-Br OxAdd->Pd_II Product Coupled Product Pd_II->Product Transmetalation & Red. Elim. Zn_Poison Impurity: Residual Zn/ZnI2 Zn_Poison->Active_Pd Premature Reduction Chelate Stable Pd-Diene Complex (Catalyst Trap) Ring_Open->Chelate Irreversible Binding Chelate->Active_Pd Inhibits Product->Active_Pd Cycle Repeats

Figure 1: Mechanistic flow showing how impurity residues (Zn) and thermal stress (Ring Opening) divert the active catalyst into inactive states (Pd Black or Chelate traps).

FAQ: Rapid Fire Troubleshooting

Q1: Can I use DMF or DMAc as solvents?

  • Avoid if possible. Polar aprotic solvents can stabilize cationic Pd species which may trigger cyclopropyl ring rearrangement. Use non-polar solvents like Toluene or Dioxane to keep the mechanism concerted and neutral.

Q2: The reaction turns green. Is that bad?

  • Yes. A bright green color often indicates the formation of inactive Pd-dimers or oxidation of the phosphine ligand (e.g., XPhos-Oxide). This confirms oxygen leakage or catalyst death. Ensure rigorous degassing.

Q3: Can I use microwave heating?

  • No. Microwave heating creates "hot spots" that favor the high-activation-energy ring-opening pathway. Conventional oil bath heating is safer for cyclopropyl integrity.

References
  • Mechanisms of Catalyst Deactivation: Crabtree, R. H. (2015). The Organometallic Chemistry of the Transition Metals. Wiley. (Explains Pd black formation kinetics vs.
  • Simmons-Smith Workup Protocols : Charette, A. B., et al. (2001). "Catalytic Asymmetric Cyclopropanation". Journal of the American Chemical Society.[2][3] (Details on removing Zinc residues).

  • Buchwald-Hartwig Ligand Selection : Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide". Chemical Science. (Rationale for XPhos/RuPhos on deactivated arenes).

  • Cyclopropyl Stability in Cross-Coupling : Gnad, F., & Reiser, O. (2003). "Cyclopropanes as building blocks for organic synthesis". Chemical Reviews. (Discusses ring opening risks).

Sources

Validation & Comparative

1H NMR interpretation of 1-Bromo-4-(1-methylcyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectroscopic Analysis of 1-Bromo-4-(1-methylcyclopropyl)benzene: A Comparative Approach

Introduction: Deciphering Molecular Architecture with 1H NMR

In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. Among the arsenal of analytical techniques available to scientists, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for structural elucidation.[1] It provides a detailed "fingerprint" of a molecule by mapping the chemical environment of each hydrogen atom. This guide offers a senior application scientist's perspective on the , a compound featuring a unique combination of an aromatic system and a strained aliphatic ring.

By dissecting its spectrum and comparing it with structurally related analogues, we will demonstrate how subtle differences in NMR data can reveal profound structural insights. This analysis is critical for researchers in medicinal chemistry and materials science, where the precise arrangement of substituents on aromatic and alicyclic scaffolds dictates biological activity and material properties.

Analysis of the 1H NMR Spectrum: this compound

The structure of this compound presents three distinct sets of protons: the aromatic protons on the benzene ring, the methylene protons on the cyclopropyl ring, and the methyl protons. Each set provides a unique signature in the 1H NMR spectrum.

The Aromatic Region (δ 7.0-7.5 ppm)

The 1,4-disubstituted (para) benzene ring gives rise to a characteristic signal pattern. The two substituents, a bromine atom and a 1-methylcyclopropyl group, are electronically different. Bromine is an electron-withdrawing group, which deshields nearby protons (shifting them downfield), while the alkyl-based cyclopropyl group is weakly electron-donating, causing a slight shielding effect (shifting them upfield).[2][3]

This electronic asymmetry leads to a classic AA'BB' spin system, which, on a standard high-field NMR instrument, typically resolves into what appears as two distinct doublets.[4]

  • H_A (ortho to Bromine): These two equivalent protons are deshielded by the adjacent electronegative bromine atom. They are expected to resonate further downfield, appearing as a doublet around δ 7.40 ppm .

  • H_B (ortho to Cyclopropyl): These two equivalent protons are shielded relative to H_A. They will appear as a doublet at a more upfield position, anticipated around δ 7.15 ppm .

The splitting pattern for both signals is a doublet due to coupling with their respective ortho neighbors (H_A couples with H_B and vice-versa). The coupling constant (J value) for this three-bond ortho-coupling is typically in the range of 8.0-9.0 Hz .[1]

The Aliphatic Methyl Protons (δ ~1.5 ppm)

The three protons of the methyl group are chemically equivalent and are not adjacent to any other protons. Therefore, they will produce a sharp singlet in the spectrum. The signal is expected around δ 1.45 ppm . Its chemical shift is influenced by the attachment to a quaternary carbon and the proximity to both the aromatic ring and the cyclopropane ring system.

The Cyclopropyl Methylene Protons (δ 0.7-1.0 ppm)

The most distinctive feature of this molecule's spectrum arises from the four methylene protons of the cyclopropyl ring. These protons are located in a unique, highly shielded environment. The ring strain and the associated ring currents in cyclopropane cause a significant upfield shift, often to values below 1.0 ppm.[5][6]

Furthermore, the protons on the cyclopropyl ring are diastereotopic. The two protons on each methylene group are not equivalent, and the two methylene groups themselves are not equivalent due to the substitution pattern. This complexity results in two separate multiplets.

  • H_C & H_D (Methylene Protons): These four protons will appear as two complex multiplets in the highly shielded region of the spectrum. We can predict two signals, each integrating to 2H:

    • One multiplet around δ 0.95 ppm .

    • A second multiplet around δ 0.70 ppm .

The intricate splitting arises from geminal coupling (coupling between protons on the same carbon) and cis/transvicinal coupling (coupling between protons on adjacent carbons), with different J-values for each interaction, leading to complex, often overlapping multiplets.

Comparative Spectral Analysis: The Structural Significance of the 1-Methylcyclopropyl Group

To truly appreciate the unique spectral features of this compound, it is instructive to compare its predicted spectrum with those of structurally similar molecules. This comparison highlights how minor structural modifications lead to significant changes in the 1H NMR spectrum.

CompoundProtonsChemical Shift (δ ppm)MultiplicityIntegrationJ (Hz)
This compound (Target) Aromatic (ortho to Br)~7.40Doublet2H~8.5
Aromatic (ortho to C)~7.15Doublet2H~8.5
Methyl (-CH₃)~1.45Singlet3H-
Cyclopropyl (-CH₂-)~0.95 & ~0.70Multiplets4HComplex
1-Bromo-4-ethylbenzene [7][8]Aromatic (ortho to Br)~7.36Doublet2H~8.4
Aromatic (ortho to C)~7.03Doublet2H~8.4
Methylene (-CH₂-)2.56Quartet2H7.6
Methyl (-CH₃)1.19Triplet3H7.6
1-Bromo-4-tert-butylbenzene [9][10]Aromatic (ortho to Br)~7.35Doublet2H~8.6
Aromatic (ortho to C)~7.25Doublet2H~8.6
Methyl (-C(CH₃)₃)1.28Singlet9H-
Key Insights from Comparison:
  • The Aromatic Region: The aromatic signals for all three compounds show a similar pattern of two doublets, characteristic of 1,4-disubstitution. The precise chemical shifts vary slightly based on the electronic nature of the alkyl substituent, but the overall pattern is conserved.

  • The Aliphatic Region - A Tale of Three Groups: The most dramatic differences are seen in the aliphatic region.

    • Ethyl Group: 1-Bromo-4-ethylbenzene displays a classic quartet-triplet pattern, indicative of an ethyl group with free rotation.[7]

    • tert-Butyl Group: 1-Bromo-4-tert-butylbenzene shows a single, sharp singlet for the nine equivalent methyl protons, a hallmark of the tert-butyl group.[9]

    • 1-Methylcyclopropyl Group: Our target molecule exhibits the most unique features: a singlet for its methyl group and, most notably, highly shielded multiplets below 1.0 ppm. This upfield shift is a definitive signature of the cyclopropyl ring's anisotropic effect, a phenomenon where the circulation of electrons within the ring creates a localized magnetic field that strongly shields the protons.[6][11] This feature immediately distinguishes it from common acyclic alkyl substituents.

Experimental Protocol for 1H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended. This protocol represents a self-validating system by including standard steps for instrument calibration and data processing.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). TMS serves as the internal standard for chemical shift calibration (δ = 0.00 ppm).[12] c. Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion). b. Allow the sample temperature to equilibrate to the probe temperature (typically 298 K). c. Perform standard instrument shimming procedures to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks. d. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

3. Data Acquisition: a. Use a standard one-pulse (zg30) sequence. b. Set the spectral width to cover a range of -2 to 12 ppm. c. Acquire 16-32 scans to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

4. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Carefully phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline. c. Apply an automatic baseline correction algorithm. d. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. e. Integrate all signals. Normalize the integration values by setting the value of a well-defined peak (e.g., the methyl singlet) to its known number of protons (3H).

Visualization of Structure-Spectrum Correlation

The following diagram, generated using DOT language, illustrates the direct relationship between the protons in the molecular structure and their corresponding regions in the 1H NMR spectrum.

Caption: Correlation of proton environments in the target molecule to their predicted ¹H NMR signals.

Conclusion

The 1H NMR spectrum of this compound is a powerful illustration of how fundamental principles of chemical shift and spin-spin coupling can be used to confirm a complex molecular structure. The characteristic AA'BB' pattern in the aromatic region confirms the 1,4-disubstitution, while the aliphatic region provides a wealth of information. The sharp singlet for the methyl group and, most importantly, the highly shielded and complex multiplets for the cyclopropyl protons, serve as unmistakable identifiers. Through objective comparison with related compounds like 1-bromo-4-ethylbenzene and 1-bromo-4-tert-butylbenzene, the unique spectral signature imparted by the 1-methylcyclopropyl moiety is brought into sharp focus. This guide provides researchers with the foundational logic and comparative data necessary to confidently interpret such spectra in their own work.

References

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrPhrKC_Dygxp5OFWt-TW0C_eTanCEifE51rjV-wFG5lWH8WvCPGhaVrS-llp_EclEeq7Da1DXzjjNhKhY2YhiDaTG5S49ij7nEzYbMCgM_4cxGKSWqrYHQ58wHre3AEhSX3oVjf98-8MP3xLPreeoE0YVVw==
  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPficOTIJ15R6b5H_WraKT2AhHEKbz3OFa2I4JpLcfy6nnMG7axamVoQfX6LGcQmTrXep1Ir2CNKCGxr7OkHeniv92j4dRMkkZF4nrQZB9nLjZbQnW9Ntk1k_NIcIUZiOP3GCUoMX5aGDsOwD4jUEaRY-IukWjYUvMomvVVA_AllH-3A==
  • JoVE. (2024, April 4). Video: ¹H NMR: Long-Range Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-ethylbenzene. Retrieved from [Link]

  • Chegg. (2021, March 8). For each of the following compounds: - Draw the structure and predict the 'H NMR spectrum. Retrieved from [Link]

  • Studylib. (n.d.). NMR Spectroscopy: Aromatics, Coupling, and Integration. Retrieved from [Link]

  • University of Ottawa. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-tert-butylbenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Quora. (2019, June 10). How does methylcyclopropane have 4 NMR signals?. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • PubChem. (n.d.). [(1-Methylcyclopropyl)methyl]benzene. Retrieved from [Link]

  • Stenutz. (n.d.). 1-bromo-4-ethylbenzene. Retrieved from [Link]

  • University of Wisconsin. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

A Technical Guide to the Structural Analysis of Bromophenyl-Containing Cyclopropane Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract:

This guide provides an in-depth technical overview of the methodologies and data interpretation involved in the X-ray crystallographic analysis of bromophenyl-containing cyclopropane derivatives. Due to a lack of publicly available crystallographic data for 1-Bromo-4-(1-methylcyclopropyl)benzene derivatives, this document adopts a case study approach, focusing on a structurally related compound to illustrate the principles and practical considerations of single-crystal X-ray diffraction. The aim is to equip researchers with the foundational knowledge and technical insights required to pursue structural elucidation of their own novel compounds within this chemical class, thereby supporting rational drug design and development efforts.

Introduction: The Significance of the 4-Bromophenyl Moiety in Drug Discovery

The 1-bromo-4-(cyclopropyl)benzene scaffold and its derivatives are of significant interest in medicinal chemistry. The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space. The cyclopropyl group, a bioisostere for a phenyl ring or a t-butyl group, can improve metabolic stability, modulate lipophilicity, and introduce conformational constraints, which can lead to enhanced target affinity and selectivity.

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies. X-ray crystallography stands as the gold standard for obtaining this information, providing unambiguous determination of molecular conformation, stereochemistry, and intermolecular interactions. This data is invaluable for computational modeling and the rational design of next-generation therapeutics.

Case Study: Crystal Structure of a 4-Bromophenyl-Containing Compound

While crystallographic data for the specific this compound series is not currently available in open-access databases, we can draw valuable insights from the analysis of structurally related molecules. A pertinent example is the crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide[1]. This molecule, although more complex, features the key 4-bromophenyl group and provides a practical basis for discussing the nuances of its crystallographic behavior.

Table 1: Crystallographic Data for (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide [1]

ParameterValue
Chemical FormulaC₂₃H₂₁BrN₄O
Formula Weight449.35 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.6380 (2)
b (Å)14.5082 (3)
c (Å)14.8000 (3)
α (°)98.177 (2)
β (°)97.015 (2)
γ (°)91.111 (2)
Volume (ų)1820.89 (7)
Z4
Density (calculated) (Mg/m³)1.640
Absorption Coefficient (mm⁻¹)2.148
F(000)920.0
R-factor (%)2.96

Data extracted from Acta Crystallographica Section E: Crystallographic Communications.[1]

The data presented in Table 1 provides a wealth of information. The triclinic crystal system and P-1 space group are common for organic molecules. The unit cell dimensions (a, b, c, α, β, γ) define the repeating unit of the crystal lattice. The presence of four molecules (Z=4) in the unit cell suggests that the asymmetric unit may contain more than one molecule, which can reveal different conformations or packing arrangements.

Experimental Protocol: Obtaining High-Quality Crystals for X-ray Diffraction

The critical first step in any crystallographic study is the growth of single crystals of sufficient size and quality. The following is a generalized protocol that can be adapted for novel this compound derivatives.

Materials:

  • Purified compound of interest (>98% purity)

  • A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, hexane, dichloromethane)

  • Small glass vials (1-2 mL) with screw caps or parafilm

  • Heating block or water bath

  • Microscope for crystal inspection

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount (1-2 mg) of the purified compound into several different vials.

    • Add a few drops of a single solvent to each vial and observe the solubility at room temperature.

    • Gently heat the vials with insoluble or sparingly soluble compounds to assess solubility at elevated temperatures.

    • An ideal single solvent is one in which the compound is sparingly soluble at room temperature but fully dissolves upon heating.

  • Crystallization by Slow Evaporation:

    • If a suitable single solvent is identified, dissolve the compound to near-saturation at room temperature.

    • Loosely cap the vial or cover it with parafilm pierced with a few small holes.

    • Allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Crystallization by Slow Cooling:

    • Dissolve the compound in a minimal amount of a suitable hot solvent to create a saturated solution.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, the solution can be placed in a refrigerator (4 °C) and then a freezer (-20 °C) to induce crystallization.

  • Vapor Diffusion:

    • Liquid-Liquid: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but the "good" solvent is miscible). The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting crystal growth.

    • Vapor-Liquid: This is a variation where the poor solvent is more volatile and its vapor diffuses into the solution of the compound in the less volatile good solvent.

  • Crystal Harvesting:

    • Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a nylon loop or a pipette.

    • Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and damage during handling and data collection at low temperatures.

Causality Behind Experimental Choices:

  • Purity is paramount: Impurities can inhibit crystal nucleation and growth.

  • Slow is better: Rapid changes in temperature or solvent concentration tend to lead to the formation of powders or small, poorly-diffracting crystals. Slow, controlled changes allow for the ordered arrangement of molecules into a crystal lattice.

  • Solvent choice is key: The polarity and volatility of the solvent(s) will dictate the solubility of the compound and the rate of crystallization.

Visualizing the Workflow and Molecular Interactions

Diagrams are essential for understanding complex workflows and relationships.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection & Analysis synthesis Synthesis & Purification solvent_screen Solvent Screening synthesis->solvent_screen crystallization Crystallization (Slow Evaporation/Cooling/Vapor Diffusion) solvent_screen->crystallization harvesting Crystal Harvesting & Mounting crystallization->harvesting xray X-ray Diffraction harvesting->xray data_processing Data Processing & Structure Solution xray->data_processing refinement Structure Refinement & Validation data_processing->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

molecular_interactions Br Br Y Y Br->Y Halogen Bonding Phenyl Phenyl Ring Phenyl->Phenyl π-π Stacking Cyclopropyl Cyclopropyl (Hypothetical) Cyclopropyl->Phenyl C-H...π Interactions X X-H X->Br Hydrogen Bonding

Caption: Potential intermolecular interactions in bromophenyl-cyclopropane derivatives.

Conclusion and Future Directions

While the direct crystallographic analysis of this compound derivatives remains an open area of investigation, the principles and protocols outlined in this guide provide a solid framework for researchers to pursue these studies. The case study of a related 4-bromophenyl compound highlights the level of detail that can be obtained from X-ray crystallography and its importance in understanding molecular structure.

The next logical step for researchers in this field is to apply the described crystallization techniques to their specific compounds of interest. The resulting crystal structures will be invaluable for elucidating structure-activity relationships, guiding further synthetic efforts, and ultimately contributing to the development of novel and effective therapeutics.

References

  • Acta Crystallographica Section E: Crystallographic Communications , (2024), E80, 501-505. [Link]

Sources

Safety Operating Guide

Guide to the Proper Disposal of 1-Bromo-4-(1-methylcyclopropyl)benzene: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Bromo-4-(1-methylcyclopropyl)benzene, a halogenated aromatic compound. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of personnel and the environment.

The causal logic behind these procedures is simple: halogenated organic compounds present specific environmental and health risks and are subject to stringent disposal regulations.[1][2] Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited and can lead to environmental contamination and significant legal repercussions.[1][3][4] This guide is designed to provide a clear, actionable framework for managing this chemical waste stream responsibly.

Hazard Assessment & Characterization

Based on this data, this compound is anticipated to be classified as a hazardous substance. The primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[3][5]

  • Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory system.[3][5]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Similar brominated compounds are classified as harmful by multiple routes of exposure.[3]

These hazards necessitate handling the compound and its waste with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.[3][7]

Anticipated GHS Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][8][9]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[3][8][9]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[3]
Specific Target Organ Toxicity - Single Exposure (Respiratory system)Category 3H335: May cause respiratory irritation.[3][8][9]

Regulatory Framework: EPA and RCRA

The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] RCRA establishes a "cradle-to-grave" system to control hazardous waste from its generation to its ultimate disposal.[2]

As a halogenated organic compound, waste containing this compound falls under this regulatory purview. It cannot be disposed of as common solid or liquid waste.[1] All laboratories that generate hazardous waste are required to follow specific procedures for waste identification, accumulation, labeling, and disposal through a licensed hazardous waste management company.[10][11]

Pre-Disposal Operations: Safe Handling and Storage of Waste

Proper disposal begins with correct handling and accumulation at the point of generation.

Personal Protective Equipment (PPE)

When handling waste this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[12]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Contaminated gloves should be disposed of as hazardous waste.[7]

  • Body Protection: A lab coat is required. For larger quantities, consider an impervious apron.[7]

Waste Container Selection and Labeling
  • Container Compatibility: Use a designated, leak-proof waste container made of a material compatible with halogenated organic liquids. Plastic-coated glass or high-density polyethylene (HDPE) containers are often preferred.[1] The container must be in good condition.[4]

  • Labeling: The container must be labeled as "Hazardous Waste" before the first drop of waste is added.[4][13] The label must include:

    • The full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.[1][4]

    • For mixtures, list all chemical components and their approximate percentages.[1]

    • The date when waste was first added (accumulation start date).[1]

    • The name and contact information of the principal investigator or laboratory supervisor.[1]

    • An indication of the associated hazards (e.g., "Irritant," "Harmful").[13]

Waste Segregation and Storage
  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4] Mixing them unnecessarily increases the volume of halogenated waste, which is typically more expensive to dispose of.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, near the point of generation, and away from heat or ignition sources.[12] The container must be kept closed except when actively adding waste.[4]

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to its final removal from the laboratory.

Disposal Workflow Diagram

G cluster_0 In-Lab Procedures cluster_1 EHS Coordination & Pickup cluster_2 Final Disposition A 1. Generation of Waste (e.g., reaction residues, contaminated materials) B 2. Select & Pre-Label Compatible Waste Container A->B C 3. Transfer Waste to Container (Using proper PPE in a fume hood) B->C D 4. Securely Close Container (Keep closed unless adding waste) C->D E 5. Store in Satellite Accumulation Area D->E F 6. Container is Full or Accumulation Time Limit Reached E->F G 7. Complete Hazardous Waste Pickup Request Form F->G H 8. EHS Schedules & Collects Waste Container G->H I 9. Transport to Licensed Hazardous Waste Facility H->I J 10. Treatment & Disposal (e.g., Incineration) I->J

Caption: Workflow for the disposal of this compound.

Experimental Protocol: Waste Accumulation and Disposal
  • Preparation: In a chemical fume hood, ensure you are wearing the appropriate PPE (safety goggles, lab coat, compatible gloves).

  • Container Setup: Obtain a designated halogenated organic waste container from your institution's Environmental Health and Safety (EHS) department or as per your lab's protocol. Affix a hazardous waste tag and fill in all required information except the "full date."[1]

  • Waste Transfer: Carefully transfer the waste this compound into the container using a funnel. If transferring contaminated solids (e.g., silica gel, filter paper), ensure they are fully contained within the vessel.

  • Container Sealing: After adding waste, securely cap the container. It must remain sealed at all times unless you are actively adding more waste.[4]

  • Accumulation: Place the container in your designated satellite accumulation area.

  • Initiate Pickup: Once the container is full, or if you are approaching your institution's time limit for satellite accumulation, complete the hazardous waste tag with the "full date."

  • Request Disposal: Submit a chemical waste pickup request to your institution's EHS office.[1] This is typically done through an online portal or a specific form.

  • Staging for Pickup: Move the sealed and fully labeled container to the designated main accumulation area for EHS pickup, as directed by your institution's procedures.

Spill and Emergency Procedures

Accidents can happen, and preparedness is key.

Spill Response Decision Tree

G A Spill Occurs B Is the spill large, unmanageable, or are you unsure? A->B C Evacuate Immediate Area Alert others Call Emergency Services (911) Contact EHS B->C Yes D Is the spill small & manageable by trained personnel? B->D No D->C No E Don PPE (Gloves, Goggles, Lab Coat) D->E Yes F Contain the spill with absorbent material (e.g., sand, vermiculite) E->F G Work from outside inwards, collect absorbed material F->G H Place contaminated materials in a sealed, labeled hazardous waste container G->H I Clean the spill area with soap and water H->I J Report the incident to your supervisor and EHS I->J

Caption: Decision-making workflow for a chemical spill.

Spill Cleanup Protocol
  • Evacuate and Alert: If the spill is large, involves a highly volatile substance, or if you feel unwell, evacuate the area immediately and notify colleagues. Call your institution's emergency number.[3]

  • Control Access: Prevent others from entering the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Containment (for small, manageable spills):

    • Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

    • Contain the liquid spill by surrounding it with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[3] Do not use combustible materials like paper towels on a large spill.

    • Carefully collect the absorbed material using non-sparking tools and place it into a closable, labeled container for disposal as hazardous waste.[3][14]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all contaminated cleaning materials and PPE as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville.[Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services.[Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.[Link]

  • Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.[Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.[Link]

Sources

A Senior Application Scientist's Guide to Handling 1-Bromo-4-(1-methylcyclopropyl)benzene: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the safe handling, use, and disposal of 1-Bromo-4-(1-methylcyclopropyl)benzene (CAS No. 40780-08-3). As this compound is integral to specialized research and development, a foundational understanding of its hazard profile is paramount. This guide moves beyond mere procedural lists, delving into the causality behind each recommendation to empower researchers with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently published, a robust risk assessment can be formulated by examining data from structurally analogous compounds, particularly other brominated aromatic hydrocarbons. The primary hazards associated with this class of chemicals are well-documented and form the basis of our safety protocols.

The anticipated hazard profile, based on the Globally Harmonized System (GHS), is summarized below. These classifications are extrapolated from related compounds like 1-bromo-4-cyclopropylbenzene and other substituted bromobenzenes which consistently show similar hazard statements.[1][2][3]

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassGHS Hazard CodeDescriptionRationale and Implication for Handling
Skin Corrosion/IrritationH315Causes skin irritation.[1][4]Direct contact can cause redness, itching, and inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.
Serious Eye Damage/IrritationH319Causes serious eye irritation.[4][5]Splashes or contact with vapors can lead to significant eye damage. Tightly sealed safety goggles are mandatory.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1]Inhalation of dust (if solid) or vapors can irritate the respiratory tract. All handling should occur in a well-ventilated area, preferably a chemical fume hood.

Understanding the physical properties of a compound is equally critical for safe handling, as it informs storage conditions and spill response.

Table 2: Physical and Chemical Properties of Related Compounds

PropertyValue (for 1-Bromo-4-cyclopropylbenzene)Reference
Molecular FormulaC₉H₉Br[2][6]
Molecular Weight197.07 g/mol [2][6]
Physical StateSolid, semi-solid, or liquid
Boiling Point231 °C[2][6]
Flash Point96 °C[2][6]
Density1.474 g/cm³[6]
StorageSealed in dry, room temperature conditions.

The Hierarchy of Controls: Engineering and Administrative Measures First

Personal Protective Equipment (PPE) is the final line of defense. True laboratory safety is built upon a foundation of robust engineering and administrative controls that minimize the potential for exposure from the outset.

  • Engineering Control - The Chemical Fume Hood: The single most critical piece of equipment for handling this compound is a certified chemical fume hood.[7][8][9] Its primary function is to capture and exhaust vapors and potential aerosols, preventing inhalation, which is a primary exposure route.[8] All weighing, transferring, and reaction workups involving this compound must be conducted within a fume hood.

  • Administrative Controls - Standard Operating Procedures (SOPs): Your institution must have clear, written SOPs for handling hazardous chemicals. This includes designating specific areas for use, restricting access, and ensuring all personnel are trained on the specific hazards of this compound before work begins. Always wash hands thoroughly with soap and water after handling is complete.[8][10]

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls are properly implemented, PPE provides essential protection against residual risks, such as accidental splashes or spills.

Table 3: Recommended PPE for Handling this compound

Body PartPersonal Protective Equipment (PPE)Specifications and Rationale
Eyes/Face Safety Goggles or a Face ShieldUse tightly-fitting, indirectly vented chemical safety goggles to protect against splashes and vapors.[7][11] A face shield should be worn over goggles during procedures with a high splash potential (e.g., transferring large volumes, pressure-related work).[7][8]
Skin/Body Chemical-resistant Lab CoatA long-sleeved, knee-length lab coat is mandatory to protect skin and personal clothing from contamination.[7] Ensure it is fully buttoned.
Hands Chemical-resistant GlovesNitrile or Neoprene gloves are recommended. Aromatic and halogenated hydrocarbons are known to attack many glove materials; therefore, standard thin latex gloves are unsuitable.[12][13] Always inspect gloves for tears or degradation before use. For prolonged contact or immersion, consult a glove manufacturer's specific chemical resistance chart. Change gloves immediately if contamination is suspected.[12]
Respiratory NIOSH-approved Respirator (if required)Under normal conditions within a functioning fume hood, respiratory protection is not typically required.[4][14] However, if engineering controls fail or during a large-scale spill cleanup where vapor or aerosol generation is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow provides a systematic approach to handling this compound, integrating safety at every step. The accompanying diagram visualizes the critical decision points in this process.

G Workflow for Safe Handling of this compound prep 1. Preparation & Pre-Task Briefing ppe 2. Don Correct PPE (Goggles, Lab Coat, Nitrile Gloves) prep->ppe Verify all controls are in place fume_hood 3. Work Within Fume Hood ppe->fume_hood handling 4. Chemical Handling (Weighing, Transfer, Reaction) fume_hood->handling Maintain sash at lowest practical height decon 5. Decontaminate Equipment & Surfaces handling->decon waste 6. Segregate & Dispose of Waste decon->waste Use designated hazardous waste containers doff_ppe 7. Doff PPE Correctly waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash Avoid self-contamination

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation : Before any work begins, ensure the chemical fume hood is operational and the surrounding area is clear of clutter. Verify that an eyewash station and safety shower are accessible and unobstructed.[4][7]

  • Don PPE : Put on all required PPE as detailed in Table 3.

  • Handling : Perform all manipulations of the compound inside the fume hood.[15] When weighing, use a tared container to minimize the transfer of material. Handle containers carefully to avoid splashes or creating aerosols. Keep all containers tightly closed when not in active use.[1][10]

  • Decontamination : After the procedure is complete, decontaminate all glassware and surfaces that may have come into contact with the chemical.

  • Disposal : Dispose of all waste, including contaminated gloves and disposable labware, in a designated, clearly labeled hazardous waste container.[8] All waste must be handled in accordance with local, state, and federal regulations.[8]

  • Doffing PPE : Remove PPE in an order that minimizes cross-contamination (e.g., gloves first), and dispose of it in the appropriate waste stream.

  • Hygiene : Immediately wash hands and forearms thoroughly with soap and water.[8]

Emergency Procedures: Immediate and Effective Response

Accidents require a calm, swift, and correct response to mitigate harm.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][4][7] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[1][8] Seek medical attention if irritation develops or persists.[4]

  • Inhalation : Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

  • Spill : Evacuate all non-essential personnel from the area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) department immediately.[7] For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[7][10]

By adhering to these scientifically-grounded protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • Rutgers University. Bromine Safety Sheet. Available from: [Link]

  • A&A Pharmachem. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available from: [Link]

  • New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. Available from: [Link]

  • PubChem. 1-Bromo-4-(1-methylpropyl)benzene. Available from: [Link]

  • Virginia Tech. Select the Right Gloves to Protect Yourself when Handling Chemicals. Available from: [Link]

  • AMERICAN ELEMENTS. 1-Bromo-4-cyclopropylbenzene | CAS 1124-14-7. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.